Medicinal Chemistry Applications of Fluorinated Phenoxy Azetidines: A Technical Guide
Executive Summary The integration of strained four-membered nitrogen heterocycles—specifically azetidines—into drug discovery pipelines has catalyzed a paradigm shift in structural optimization. Among these, fluorinated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of strained four-membered nitrogen heterocycles—specifically azetidines—into drug discovery pipelines has catalyzed a paradigm shift in structural optimization. Among these, fluorinated phenoxy azetidines have emerged as privileged scaffolds. By combining the high fraction of sp³ carbons (
) inherent to the azetidine ring with the metabolic stability and unique stereoelectronic properties of fluorine, medicinal chemists can precisely modulate basicity, lipophilicity, and target residence time.
This whitepaper provides an in-depth technical analysis of the fluorinated phenoxy azetidine motif, focusing on its causality in structure-activity relationship (SAR) optimization, its application in developing Basic Selective Estrogen Receptor Degraders (B-SERDs) for endocrine-resistant breast cancer[1], and the self-validating synthetic protocols required for its construction [2].
Mechanistic Insights: The Rationale for Fluorinated Phenoxy Azetidines
The Azetidine Advantage
Azetidines offer a rigid, compact, and highly functionalizable core. Unlike their larger piperidine or pyrrolidine counterparts, azetidines reduce the entropic penalty upon target binding while maintaining a lower molecular weight. The ring strain (~26 kcal/mol) alters the hybridization of the nitrogen atom, slightly reducing its basicity (pKa ~ 8.5–9.0 compared to piperidine's ~10.0), which enhances membrane permeability and oral bioavailability [2].
The Role of the Phenoxy Linkage ("Reverse Azetidine")
Traditional medicinal chemistry often connects the azetidine nitrogen directly to an aromatic system. However, the "reverse azetidine" approach—utilizing a 3-oxy-azetidine (phenoxy) linkage—flips the vector of the basic amine. This ether linkage provides a flexible spacer that allows the basic nitrogen to reach into solvent-exposed regions of a receptor (such as the Estrogen Receptor α), effectively displacing critical structural elements like Helix 12 to induce protein degradation [1].
Fluorine as a Metabolic and Conformational Shield
The addition of a fluoroalkyl chain (e.g., a 3-fluoropropyl group) to the azetidine nitrogen serves two critical mechanistic purposes:
Metabolic Blockade: Unsubstituted alkyl chains are highly susceptible to Cytochrome P450-mediated
-oxidation. Terminal fluorination blocks this metabolic liability, increasing the drug's half-life.
Lipophilic Modulation: Fluorine increases lipophilicity without significantly increasing the steric bulk, driving hydrophobic interactions within the target's binding pocket while avoiding the highly lipophilic penalties that lead to off-target hERG toxicity.
Workflow and Mechanism Visualizations
The synthesis and biological application of these molecules follow highly specific pathways. Below are the logical workflows driving their development.
Synthetic workflow for fluorinated phenoxy azetidines via SN2 displacement and alkylation.
Mechanism of ERα degradation induced by fluorinated azetidine-based SERDs.
Quantitative Data: SAR of Basic Side Chains in SERDs
The causality of utilizing a fluorinated phenoxy azetidine is best demonstrated through quantitative Structure-Activity Relationship (SAR) data. In the development of B-SERDs for tamoxifen-resistant breast cancer, the transition from a standard piperidine to a fluorinated reverse azetidine yielded a profound increase in both potency (
) and degradation efficacy [1].
Table 1: SAR Comparison of Basic Side Chains in ERα Degradation
Scaffold Type
Side Chain Motif
(MCF7:WS8)
ERα Degradation Efficacy
Brain Penetrance
Piperidine
Standard N-linked
8.5
Low (SERM-like)
Poor
Pyrrolidine
Standard N-linked
8.9
Moderate
Poor
Azetidine
3-oxy (Reverse Azetidine)
9.5
High
Moderate
Fluoro-Azetidine
N-(3-fluoropropyl)-3-oxy
10.2
Complete (SERD)
High
Data synthesized from Lu et al. (2019) demonstrating the superiority of the fluorinated azetidine motif in overcoming endocrine resistance [1].
To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of the core 1-(3-fluoropropyl)-3-(4-phenoxyphenoxy)azetidine motif. This protocol is designed as a self-validating system, incorporating critical checkpoints to confirm reaction causality and prevent downstream failures.
Step 1: Synthesis of the "Reverse Azetidine" Core via
Displacement
Objective: Establish the phenoxy ether linkage while maintaining the integrity of the strained four-membered ring.
Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-(benzyloxy)phenol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
Base Activation: Add
(2.0 equiv). Causality Note: Cesium carbonate is selected over potassium carbonate due to the "cesium effect," which enhances the nucleophilicity of the phenoxide ion, crucial for attacking the sterically hindered secondary carbon of the azetidine ring.
Validation Checkpoint 1 (TLC): Monitor via TLC (Silica gel, 20% EtOAc/Hexanes). The disappearance of the phenol spot (UV active) and the appearance of a new, higher
spot indicates completion.
Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over
and concentrate. Purify via flash chromatography to yield the Boc-protected phenoxy azetidine.
Step 2: Deprotection and Fluoropropylation
Objective: Remove the Boc protecting group and install the metabolic-shielding fluoropropyl chain.
Deprotection: Dissolve the intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA) (10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.
Validation Checkpoint 2 (Mass Spec): Perform LC-MS. The mass should shift from
to .
Free-basing: Concentrate the reaction under reduced pressure to remove TFA. Redissolve in DCM and wash with saturated aqueous
until the aqueous layer is pH > 8. Extract, dry, and concentrate to yield the free azetidine.
Alkylation: Dissolve the free azetidine (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Add
(3.0 equiv) and 1-bromo-3-fluoropropane (1.5 equiv).
Reaction: Stir at 60 °C for 16 hours.
Validation Checkpoint 3 (NMR): After standard aqueous workup and column chromatography, validate the final product via
NMR and NMR.
Self-Validation Metric: The
NMR must show a distinct multiplet around -218 ppm to -220 ppm, confirming the presence of the terminal primary alkyl fluoride. The NMR must show the characteristic highly deshielded multiplet of the azetidine C3 proton (~4.8 ppm) due to the adjacent oxygen and nitrogen atoms [3].
Conclusion
The strategic incorporation of fluorinated phenoxy azetidines represents a masterclass in modern medicinal chemistry. By leveraging the high
character and ring strain of azetidines, combined with the metabolic resilience provided by fluorine, researchers can rescue highly potent scaffolds from pharmacokinetic failure. As demonstrated in the development of next-generation B-SERDs, this motif is not merely a structural novelty, but a highly rational solution to overcoming drug resistance and blood-brain barrier impermeability.
References
Lu, Y., Gutgesell, L. M., Xiong, R., Zhao, J., Li, Y., Rosales, C. I., ... & Thatcher, G. R. (2019). "Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer." Journal of Medicinal Chemistry, 62(24), 11301-11323. Available at:[Link]
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 7(72), 45763-45783. Available at:[Link]
Mughal, H., & Szostak, M. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 19(15). Available at:[Link]
Exploratory
Comprehensive Technical Guide on 3-(3-Fluoro-4-methoxyphenoxy)azetidine: Identifiers, Properties, and Applications in Targeted Therapeutics
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of small, strained heterocycles and highly substituted aryl ethers is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodyn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of small, strained heterocycles and highly substituted aryl ethers is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(3-Fluoro-4-methoxyphenoxy)azetidine has emerged as a critical structural motif and synthetic intermediate. By combining the conformational rigidity of an azetidine ring with the metabolic stability of a fluoro-methoxyphenoxy group, this compound serves as a highly versatile building block. It is prominently featured in the development of next-generation analgesics (such as Nav1.8 inhibitors) and targeted oncology agents (such as PI3K-delta modulators).
This whitepaper provides an in-depth analysis of its chemical identifiers, physicochemical properties, structural rationale, and validated synthetic methodologies.
Chemical Identity and Core Identifiers
Accurate tracking and sourcing of chemical intermediates require precise identifiers. The azetidine ring provides a secondary amine handle for further functionalization (e.g., amidation, reductive amination), while the ether linkage connects to the di-substituted benzene ring.
Understanding the physicochemical properties of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is essential for predicting its behavior in biological systems and its reactivity during complex API synthesis. The table below summarizes its core quantitative data.
Property
Value
Pharmacological Significance
Molecular Weight
197.21 g/mol
Low MW allows significant room for further functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors
1
The secondary amine (-NH) of azetidine serves as a critical H-bond donor or attachment point.
Hydrogen Bond Acceptors
3
The ether oxygen, methoxy oxygen, and azetidine nitrogen facilitate target-protein interactions.
Topological Polar Surface Area
~30.5 Ų
Optimal TPSA for membrane permeability; highly favorable for CNS or peripheral nerve targeting.
LogP (Estimated)
1.8 - 2.2
Balanced lipophilicity prevents excessive non-specific binding while ensuring cellular penetrance.
Structural Rationale in Drug Design
The architecture of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is not accidental; it is a masterclass in rational drug design.
The Azetidine Ring: Compared to larger cyclic amines like pyrrolidine or piperidine, azetidine possesses lower lipophilicity and a slightly altered basicity (pKa ~ 10.4). Its compact, strained nature restricts the conformational flexibility of the attached phenoxy group, locking the molecule into a bioactive vector that reduces entropic penalty upon binding to target proteins[3].
The 3-Fluoro-4-Methoxy Substitution: The methoxy group at the para position blocks CYP450-mediated aromatic hydroxylation, a common metabolic liability. The addition of the fluorine atom at the meta position exerts an electron-withdrawing inductive effect, which modulates the electron density of the ether oxygen and enhances the overall metabolic half-life of the molecule[4].
Applications in Therapeutic Pathways
This specific chemical fragment is heavily cited in recent patent literature across two primary therapeutic domains:
Voltage-Gated Sodium Channel (Nav1.8) Modulators: Nav1.8 channels are predominantly expressed in the peripheral nervous system (specifically in dorsal root ganglion neurons) and are critical drivers of pain signaling. Derivatives of 3-(3-Fluoro-4-methoxyphenoxy)azetidine are utilized as potent, selective Nav1.8 inhibitors to treat neuropathic and inflammatory pain without the CNS side effects associated with opioids[4][5].
PI3K-Delta Inhibition: Phosphoinositide 3-kinase delta (PI3Kδ) is a key target for B-cell malignancies and autoimmune diseases. Patent literature demonstrates the use of fluoro-methoxyphenoxy azetidine and pyrrolidine derivatives as selective PI3Kδ inhibitors, leveraging the azetidine nitrogen to anchor into the kinase hinge region[3].
Mechanism of Nav1.8 channel inhibition by azetidine derivatives in neuropathic pain pathways.
Experimental Protocol: Synthesis & Validation
To ensure trustworthiness and reproducibility, the synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine must be approached as a self-validating system. The following protocol utilizes a Mitsunobu etherification followed by acidic deprotection.
Procedure: Dissolve the phenol, N-Boc-azetidin-3-ol, and PPh₃ in anhydrous THF under an inert argon atmosphere. Cool to 0 °C. Add DIAD dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality (The "Why"): DIAD is explicitly chosen over DEAD (Diethyl azodicarboxylate) due to its superior safety profile (less explosive hazard) and ease of handling as a liquid. PPh₃ activates DIAD to form a betaine intermediate, which subsequently activates the secondary alcohol of the azetidine for a clean S_N2 inversion by the phenoxide nucleophile.
Self-Validation (IPC): Monitor via LC-MS. The reaction is validated as complete when the phenol peak disappears and a new peak corresponding to the intermediate (N-Boc-3-(3-fluoro-4-methoxyphenoxy)azetidine) appears. Look for the characteristic [M+Na]⁺ or [M+H-tBu]⁺ mass fragments in positive ESI mode.
Procedure: Dissolve the purified intermediate in DCM. Add TFA dropwise at 0 °C. Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate.
Causality (The "Why"): TFA in DCM is utilized because it provides rapid, quantitative cleavage of the tert-butyl carbamate without risking the cleavage of the newly formed aryl ether bond, which can occur under harsh Lewis acid conditions.
Self-Validation (QC): The final product is validated via ¹H NMR and LC-MS. Successful deprotection is confirmed by the complete disappearance of the 9H singlet at ~1.4 ppm (Boc group) in the NMR spectrum, and the emergence of the target mass [M+H]⁺ = 198.1 m/z in the LC-MS trace.
Synthetic workflow for 3-(3-Fluoro-4-methoxyphenoxy)azetidine via Mitsunobu etherification.
References
BenchChem (Page 165) @ ChemBuyersGuide.com, Inc. (Provides SMILES string verification). ChemBuyersGuide. Available at:[Link]
(12) Patent Application Publication (10) Pub. No.: US 2015/0353552 A1 (Details PI3K-delta inhibition applications). Google Patents / US Patent Office. Available at: [Link]
WO2022256702A1 - Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels (Details Nav1.8 channel modulation). Google Patents.
The Role of 3-(3-Fluoro-4-methoxyphenoxy)azetidine as a Privileged Drug Scaffold: A Technical Guide
Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining trend in modern drug discovery. Within this paradigm, the azetidine ring has emerged as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining trend in modern drug discovery. Within this paradigm, the azetidine ring has emerged as a highly versatile, strained heterocycle 1. Specifically, 3-(3-Fluoro-4-methoxyphenoxy)azetidine represents a sophisticated building block that combines the favorable physicochemical profile of a four-membered nitrogen heterocycle with the metabolic resilience and target-binding affinity of a strategically substituted phenol. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, synthetic methodologies, and pharmacological applications.
Structural Rationale & Physicochemical Profiling
The architecture of 3-(3-fluoro-4-methoxyphenoxy)azetidine is deliberately designed to address common developability issues in medicinal chemistry, such as poor metabolic stability and excessive lipophilicity 2.
The Azetidine Core
Historically, piperidines and pyrrolidines were the default secondary amines in drug design. However, azetidines offer a lower molecular weight and a reduced lipophilic footprint. Furthermore, the increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the basicity (pKa) of the amine compared to its larger homologues. This pKa shift enhances membrane permeability and significantly reduces hERG channel blockade liabilities.
The 3-Fluoro-4-methoxyphenoxy Moiety
The integration of fluorine and methoxy groups on the phenyl ring serves distinct pharmacodynamic and pharmacokinetic purposes 3:
Fluorine (C3): Acts as a bioisostere for hydrogen, effectively blocking cytochrome P450-mediated oxidation at the electron-rich meta position [[2]](). Its high electronegativity also inductively lowers the pKa of the adjacent methoxy group.
Methoxy (C4): Functions as a strong hydrogen bond acceptor, frequently utilized to anchor molecules within the hinge region of kinases or the orthosteric sites of G-protein coupled receptors (GPCRs).
Table 1: Physicochemical Comparison of Saturated N-Heterocycles
Scaffold
Ring Size
Approx. pKa (Secondary Amine)
Lipophilicity Contribution
Metabolic Stability
Azetidine
4
~10.4
Low
High (Resistant to α-oxidation)
Pyrrolidine
5
~11.3
Medium
Moderate
Piperidine
6
~11.2
High
Low (Prone to α-oxidation)
Synthetic Methodology: Constructing the Scaffold
The most robust method for synthesizing 3-aryloxyazetidines is the Mitsunobu etherification between 1-Boc-3-hydroxyazetidine and a substituted phenol, followed by acid-mediated deprotection 4. The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reproducibility.
Step-by-Step Protocol: Synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Phase 1: Mitsunobu Etherification
Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and 3-fluoro-4-methoxyphenol (1.05 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the DIAD/PPh₃ betaine intermediate, drastically reducing the yield.
Self-Validation (IPC 1): Verify THF water content via Karl Fischer titration (must be <50 ppm).
Activation: Add triphenylphosphine (PPh₃) (1.2 eq) to the solution and cool the reaction mixture to 0 °C using an ice-water bath.
Causality: Cooling mitigates the exothermic nature of the subsequent DIAD addition, preventing the formation of undesired hydrazine byproducts.
Causality: Slow addition controls the generation of the highly reactive betaine. The betaine activates the C3-hydroxyl of the azetidine, converting it into a superior leaving group for the Sₙ2 displacement by the phenoxide ion 4.
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active phenol spot disappears and a new, higher R_f spot (product) emerges.
Workup: Concentrate the mixture in vacuo, resuspend in diethyl ether, and filter to remove the precipitated triphenylphosphine oxide (Ph₃P=O) byproduct.
Phase 2: Boc Deprotection
Acid Cleavage: Dissolve the crude 1-Boc-3-(3-fluoro-4-methoxyphenoxy)azetidine in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.
Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an E1-type elimination, releasing isobutylene and carbon dioxide gas, leaving the protonated azetidinium trifluoroacetate salt [[5]]().
Isolation: Stir for 2 hours at room temperature. Concentrate the solvent and excess TFA under reduced pressure.
Neutralization: To isolate the free base, partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.
Self-Validation (IPC 3): LC-MS must show the [M+H]⁺ mass of 198.1 m/z, confirming the complete loss of the Boc group (Exact Mass = 197.08 Da for C₁₀H₁₂FNO₂).
Synthetic workflow for 3-(3-fluoro-4-methoxyphenoxy)azetidine via Mitsunobu reaction.
Pharmacological Applications & Target Pathways
The secondary amine of the azetidine ring serves as an ideal vector for late-stage functionalization, allowing this scaffold to be grafted onto various pharmacophores 1.
Neurological & Pain Targets (Nav1.7/1.8 Modulators):
Azetidine-ether derivatives are heavily utilized in the development of state-dependent voltage-gated sodium channel (Nav) inhibitors. The compact nature of the azetidine allows the molecule to penetrate the narrow fenestrations of the Nav1.7 channel, while the 3-fluoro-4-methoxyphenoxy group engages in π-π stacking and hydrogen bonding with the Voltage-Sensing Domain IV (VSD4). This interaction stabilizes the channel in its inactivated state, halting action potential propagation and providing an analgesic effect.
Allosteric Modulators (mGluR4):
Similar scaffolds have been deployed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) 4. The rigid azetidine linker precisely positions the fluorinated aromatic ring into the allosteric binding pocket, enhancing glutamate affinity without triggering receptor desensitization.
Mechanism of action for azetidine-based Nav1.7 sodium channel modulators in pain management.
Late-Stage Functionalization Workflow
Once synthesized, the free secondary amine of 3-(3-fluoro-4-methoxyphenoxy)azetidine is highly nucleophilic. It can be integrated into complex active pharmaceutical ingredients (APIs) through:
Nucleophilic Aromatic Substitution (SₙAr): Reacting the azetidine with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines) in the presence of N,N-diisopropylethylamine (DIPEA) at elevated temperatures.
Amide Bond Formation: Coupling with carboxylic acids using standard reagents like HATU or EDC/HOBt. The reduced steric hindrance of the azetidine (compared to piperidine) often results in rapid coupling kinetics.
References
1.[1] Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor
Source: ACS Publications
URL:
2.[2] Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems
Source: PMC (PubMed Central)
URL:
4.[4] Title: WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4
Source: Google Patents
URL:
Literature review on azetidine ether derivatives in pharmacology
An In-depth Technical Guide to Azetidine Ether Derivatives in Pharmacology Executive Summary The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Azetidine Ether Derivatives in Pharmacology
Executive Summary
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern drug discovery.[1][2] Its unique structural and physicochemical properties, such as high ring strain, increased sp³ character, and conformational rigidity, offer significant advantages in designing bioactive molecules with improved pharmacokinetic profiles, including enhanced metabolic stability, solubility, and receptor selectivity.[1] When incorporated as an ether derivative, this scaffold provides a versatile platform for developing novel therapeutics across a spectrum of diseases. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological applications of azetidine ether derivatives, with a focus on their roles as modulators of the central nervous system, as anti-infective agents, and in oncology.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The strategic importance of the azetidine moiety stems from its ability to act as a versatile bioisostere for other cyclic and acyclic structures, providing improved physicochemical properties.[2][3] Unlike more common saturated heterocycles like piperidine or pyrrolidine, the inherent ring strain of the azetidine core imparts a distinct three-dimensional geometry that can enhance binding affinity to biological targets.[2][4] The introduction of an ether linkage to this scaffold further allows for precise control over lipophilicity, hydrogen bonding capacity, and the spatial orientation of pendant functional groups, making it a powerful tool for molecular optimization. Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, incorporate the azetidine motif to enhance their therapeutic profiles, underscoring the scaffold's clinical relevance.[1]
Caption: General workflow for the synthesis of an azetidine ether.
Exemplary Protocol: Synthesis of N-Boc-3-(benzyloxy)azetidine
This protocol describes a standard Williamson ether synthesis to create a protected azetidine ether derivative. This self-validating system includes reaction monitoring and robust purification and characterization steps.
Reaction Setup: To a solution of N-Boc-3-azetidinol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the alkoxide.
Etherification: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1), visualizing with potassium permanganate stain. The disappearance of the starting azetidinol spot indicates reaction completion.
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization: Combine the fractions containing the desired product and concentrate to yield N-Boc-3-(benzyloxy)azetidine as a clear oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Applications and Structure-Activity Relationships
Azetidine ether derivatives have demonstrated significant potential across multiple therapeutic areas. Their unique structure allows them to interact with biological targets with high specificity and efficacy.
A. Central Nervous System (CNS) Disorders
One of the most promising applications for azetidine ethers is in the treatment of CNS disorders, particularly those involving cholinergic neurotransmission.
[1][5]
Muscarinic and Nicotinic Acetylcholine Receptor Modulation:
Acetylcholine (ACh) is a critical neurotransmitter, and its receptors—muscarinic and nicotinic—are key targets for treating cognitive decline in Alzheimer's disease and other neurological conditions. [6][7]Azetidine ether derivatives have been developed as potent and selective partial agonists for α4β2-nicotinic acetylcholine receptors (nAChRs) and as agonists for muscarinic receptors.
[1][8]
A notable example is Sazetidine-A (6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) , which serves as a highly selective α4β2 nAChR partial agonist. [8]The azetidinyl-methoxy moiety is critical for its potent interaction with the receptor.
For Alzheimer's disease, the cholinergic hypothesis posits that a deficit in ACh contributes to cognitive symptoms. [9]Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, is a primary therapeutic strategy. [7][9]FDA-approved drugs like donepezil and galantamine are AChE inhibitors. [10][11]Azetidine derivatives are being explored as novel AChE inhibitors, where the azetidine core can interact with the active site gorge of the enzyme. The ether linkage allows for the positioning of larger aromatic groups to interact with the peripheral anionic site (PAS) of AChE, potentially inhibiting both ACh hydrolysis and AChE-induced amyloid-β aggregation.
[11]
Caption: M1 muscarinic receptor signaling pathway activated by an agonist.
B. Infectious Diseases
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Azetidine derivatives have shown broad-spectrum activity against various bacteria and mycobacteria.
[12][13][14][15]
Antitubercular Activity:
Researchers have identified a class of 1,2,4-substituted azetidine derivatives with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [16]These compounds function by arresting the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. [16]SAR studies revealed that activity is often enhanced by a bromo or trifluoromethyl ether substituent at the ortho position of the N-benzyl group (R²). [16]The amine pendant group (R³) is also crucial for activity. These compounds exhibit favorable drug metabolism and pharmacokinetic (DMPK) profiles, making them promising candidates for further development.
[16]
Compound ID
R¹ (N-benzyl substituent)
R² (Amine pendant)
MIC₉⁹ vs. M. tuberculosis (μM)
BGAz-001
H
Pyrrolidine
>10 (reported MICs of 30.5-64.5 vs other strains) [16]
Azetidine derivatives have also emerged as potent inhibitors of signaling pathways implicated in cancer progression.
STAT3 Inhibition:
Signal transducer and activator of transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. A series of azetidine amides has been developed as small-molecule STAT3 inhibitors. [17]In these compounds, the azetidine ring acts as a constrained linker. SAR studies showed that the (R)-enantiomer of azetidine-2-carboxamide is significantly more potent than the (S)-enantiomer, and moving the carboxamide to the 3-position results in a loss of activity. [17]This highlights the critical role of the scaffold's stereochemistry and substitution pattern in achieving potent and selective inhibition of STAT3 DNA-binding activity.
[17]
Exemplary Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a standard colorimetric assay to determine the AChE inhibitory activity of test compounds, based on the Ellman method.
Reagent Preparation:
Prepare a 0.1 M phosphate buffer (pH 8.0).
Dissolve AChE (from electric eel) in the buffer to a concentration of 0.1 U/mL.
Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.
Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.
Prepare stock solutions of the azetidine ether test compounds in DMSO and dilute to various concentrations with the buffer.
Assay Procedure (96-well plate):
To each well, add:
140 µL of 0.1 M phosphate buffer (pH 8.0).
20 µL of the test compound solution (or buffer for control, or a known inhibitor like Donepezil for positive control).
20 µL of the AChE solution.
Incubate the plate at 37 °C for 15 minutes.
Reaction Initiation and Measurement:
Add 10 µL of DTNB solution to each well.
Initiate the reaction by adding 10 µL of ATCI solution to each well.
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to read the absorbance every minute for 5 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each concentration.
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of AChE activity) using non-linear regression analysis.
Conclusion and Future Outlook
Azetidine ether derivatives represent a dynamic and highly promising class of molecules in pharmacology. Their unique three-dimensional structure, combined with the versatility of the ether linkage, provides medicinal chemists with a powerful scaffold to design potent and selective modulators of diverse biological targets. Significant progress has been made in their application to CNS disorders, infectious diseases, and oncology. Future research should focus on leveraging advanced synthetic methods, such as photochemical and catalytic approaches, to expand the accessible chemical space of these derivatives. [5][18]Furthermore, a deeper understanding of their DMPK and toxicological profiles will be crucial for translating these promising preclinical candidates into next-generation therapeutics.
References
Blondiaux, N., et al. (2017). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 3(1), 57-65. [Link]
Schust, J., et al. (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 644-648. [Link]
Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40. [Link]
Kishore, D., & Singh, R. (2020). Azetidine Synthesis. In Four-Membered Ring Systems. [Link]
Singh, A., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Chemical Biology & Drug Design. [Link]
Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Mahapatra, M., et al. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. International Journal of Pharmacy, 11(2), 1-8. [Link]
Dave, A. J., et al. (2024). New Azetidine-Linked Nitrogen-Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. Chemistry & Biodiversity. [Link]
Vantourout, J., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Clader, J. W., et al. (1996). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]
Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Sharma, P., & Kumar, D. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Isom, V., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
Al-Ghorbani, M., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 28(1), 123. [Link]
Sridhara, A. M., et al. (2011). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. Journal of Chemical and Pharmaceutical Research, 3(4), 868-874. [Link]
ResearchGate. (n.d.). Exploring azetidine containing heterocycles: From green synthesis to applications. [Link]
TIJER.org. (2019). BIOACTIVE AZETIDINONE: A REVIEW. Technical Issues in Janakpuri Educational Review. [Link]
ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]
Akkol, S. T., et al. (2022). Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. PLoS ONE, 17(1), e0262831. [Link]
Brown, J. H., & Laiken, N. (n.d.). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. [Link]
Rhee, J. S., et al. (1998). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology, 123(4), 621-628. [Link]
In This Issue. (2010). ACS Medicinal Chemistry Letters, 1(6), 253. [Link]
Fulara, J., & Szymański, P. (2023). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 24(2), 1600. [Link]
Jarosz-Popek, J., et al. (2021). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 22(17), 9280. [Link]
Singh, M., & Singh, A. (2024). Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease. Journal of Chemical Information and Modeling. [Link]
Papke, R. L., et al. (2011). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. Journal of Medicinal Chemistry, 54(14), 4982-4992. [Link]
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Executive Summary In modern medicinal chemistry, the optimization of lead compounds frequently requires the precise tuning of lipophilicity, metabolic stability, and three-dimensional vector geometry. 3-(3-Fluoro-4-metho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds frequently requires the precise tuning of lipophilicity, metabolic stability, and three-dimensional vector geometry. 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a highly specialized, functionalized saturated heterocycle that serves as a critical building block in drug discovery. By integrating an azetidine core with a bioisosterically modified phenoxy ether, this compound provides a robust scaffold for developing central nervous system (CNS) therapeutics and monoamine transporter ligands.
This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic methodology.
Physicochemical Data & Molecular Profiling
Accurate molecular profiling is the foundation of structure-based drug design. The following table summarizes the core quantitative data for 3-(3-Fluoro-4-methoxyphenoxy)azetidine .
Property
Quantitative Value
Strategic Significance
Chemical Formula
C₁₀H₁₂FNO₂
Dictates elemental composition and mass spectrometric isotopic patterns.
Molecular Weight
197.21 g/mol
Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5.
CAS Registry Number
2228257-27-8
Unique identifier for sourcing and regulatory documentation.
Topological Polar Surface Area (TPSA)
~30.5 Ų
Ideal for blood-brain barrier (BBB) penetration (typically < 90 Ų required for CNS drugs).
Hydrogen Bond Donors (HBD)
1 (Azetidine NH)
Provides a functional handle for alkylation, acylation, or cross-coupling.
Hydrogen Bond Acceptors (HBA)
3 (N, Ether O, Methoxy O)
Facilitates critical target-protein interactions (e.g., kinase hinge binding).
Structural Rationale: The "Azetidine Switch"
The incorporation of the azetidine ring in place of traditional pyrrolidine or piperidine rings is a strategic maneuver known as the "Azetidine Switch."
Logical framework of the "Azetidine Switch" in medicinal chemistry lead optimization.
Mechanistic Causality in Design:
Metabolic Shielding: The 3-aryloxy substitution pattern blocks the common metabolic "soft spot" at the 3-position of the amine ring. Furthermore, the fluorine atom on the phenyl ring acts as a metabolic shield, preventing Cytochrome P450-mediated aromatic oxidation at the electron-rich ortho position of the ether .
Vector Positioning: The strained sp³ geometry of the 4-membered azetidine ring forces the phenoxy substituent to exit the core scaffold at a distinct angle (~110°). This captures unique binding interactions in hydrophobic pockets that are structurally unavailable to more flexible or planar linkers.
Synthetic Methodology & Experimental Protocols
The synthesis of 3-aryloxyazetidines presents unique chemical challenges. Direct nucleophilic aliphatic substitution (S_N2) at the C3 position of an azetidine ring is notoriously slow and prone to side reactions (such as ring-opening or elimination) due to the high cross-ring strain (Dunitz-Schomaker strain) in the transition state. To circumvent this, a Mitsunobu Reaction is the field-proven standard .
Synthetic workflow for 3-(3-Fluoro-4-methoxyphenoxy)azetidine via Mitsunobu coupling.
Phase 1: Mitsunobu Etherification
Objective: Chemoselective coupling of the azetidinol with the fluorinated phenol.
Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and 3-fluoro-4-methoxyphenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Causality: Argon prevents the oxidative degradation of the electron-rich phenol and the phosphine reagent.
Activation: Add Triphenylphosphine (PPh₃) (1.2 eq). Cool the reaction vessel to 0 °C using an ice bath.
Causality: The subsequent addition step is highly exothermic. Cooling is critical to control the formation of the betaine intermediate and prevent the thermal degradation of the azodicarboxylate reagent.
Self-Validation: The reaction mixture will initially flash yellow (indicating the formation of the DIAD-PPh₃ adduct) and then fade as the phenol attacks the activated complex.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active phenol spot confirms reaction completion.
Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate.
Expert Insight: To efficiently remove the notorious triphenylphosphine oxide (TPPO) byproduct before chromatography, triturate the crude oil in cold diethyl ether/hexanes (1:2). TPPO is insoluble in this non-polar mixture and will precipitate out, allowing for rapid filtration. Purify the filtrate via flash column chromatography to yield the Boc-protected intermediate.
Phase 2: Acidic Deprotection
Objective: Cleavage of the tert-butoxycarbonyl (Boc) group to yield the free amine.
Acidolysis: Dissolve the purified 1-Boc-3-(3-fluoro-4-methoxyphenoxy)azetidine in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
Causality: The Boc group rapidly cleaves under acidic conditions via the formation of a highly stable tert-butyl cation, which subsequently eliminates to form isobutylene and CO₂ gases. The evolution of gas drives the reaction to irreversible completion.
Concentration: Evaporate under reduced pressure to remove excess TFA.
Free-Basing: Redissolve the resulting trifluoroacetate salt in DCM and wash vigorously with 1M NaOH until the aqueous layer reaches pH > 10.
Self-Validation: This step ensures the azetidinium ion is fully deprotonated back into its free base form, partitioning it entirely into the organic layer.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound, 3-(3-Fluoro-4-methoxyphenoxy)azetidine, as a viscous oil. (Note: It is often converted to a hydrochloride salt using HCl/dioxane for long-term bench stability ).
References
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651, 2009. Available at:[Link]
Exploratory
Strategic Optimization of Azetidines: Metabolic Stability of the Fluoro-Methoxy Motif
Executive Summary In modern medicinal chemistry, the azetidine ring has emerged as a critical bioisostere for gem-dimethyl, carbonyl, or morpholine groups, offering vectors to tune lipophilicity ( ) and reduce molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the azetidine ring has emerged as a critical bioisostere for gem-dimethyl, carbonyl, or morpholine groups, offering vectors to tune lipophilicity (
) and reduce molecular weight. However, the strained four-membered ring introduces specific metabolic liabilities, particularly oxidative ring opening and N-dealkylation.
This technical guide details the metabolic stability profile of fluoro-methoxy azetidines (specifically the 3-fluoro-3-methoxy motif). We analyze how the strategic introduction of fluorine geminal to a methoxy group modulates
, blocks cytochrome P450 (CYP) oxidation sites, and provides a conformational lock that can extend half-life () in microsomal stability assays.
Part 1: The Chemical Rationale[1]
Bioisosterism and Conformational Control
The 3-fluoro-3-methoxyazetidine moiety is often deployed as a polar, metabolically robust bioisostere for a cyclohexanone or a morpholine ring.
Electronic Modulation: The strong electronegativity of fluorine (
) exerts a profound inductive effect () on the azetidine nitrogen. While a standard N-alkyl azetidine has a of ~10-11, the introduction of a 3-fluoro substituent can lower the by 1.5–2.0 log units. This reduction decreases the fraction of cationic species at physiological pH, improving membrane permeability and reducing lysosomotropic trapping.
The Gauche Effect: The interaction between the C–F bond and the C–O (methoxy) bond creates a "gauche effect," favoring specific conformers. This conformational bias can reduce the entropic penalty of binding to a target protein.
Metabolic Vulnerabilities of the Azetidine Core
Without substitution, the azetidine ring is susceptible to two primary metabolic pathways:
-Carbon Oxidation: CYP450-mediated abstraction of a hydrogen atom adjacent to the nitrogen (the -carbon) leads to an unstable carbinolamine intermediate, which collapses to open the ring (forming an aldehyde/amine) or forms a lactam.
N-Dealkylation: If the nitrogen is alkylated, oxidative attack on the exocyclic
-carbon leads to dealkylation.
The Fluoro-Methoxy Solution:
Replacing a hydrogen at the 3-position with fluorine removes a potential site of metabolism (SOM) if the 3-position is vulnerable. More importantly, the electron-withdrawing nature of the gem-fluoro-methoxy group deactivates the entire ring system towards oxidative attack by reducing the electron density at the nitrogen lone pair and the
-carbons.
Part 2: Metabolic Stability Mechanisms
The following diagram illustrates the divergent metabolic fates of a standard azetidine versus the stabilized fluoro-methoxy analog.
Caption: Comparative metabolic pathways. Standard azetidines undergo
-hydroxylation leading to ring opening. The fluoro-methoxy motif electronically deactivates the ring, preventing CYP oxidation.
Part 3: In Silico Prediction Frameworks
Before synthesis, computational tools must be used to prioritize analogs.
Quantum Mechanical (QM) Calculations
Standard QSAR models often fail to accurately predict the stability of strained rings. QM calculations using Density Functional Theory (DFT) are required.[1]
Protocol: Calculate the Bond Dissociation Energy (BDE) of the C–H bonds at the azetidine
-positions.
Target Metric: A BDE > 95 kcal/mol generally indicates resistance to CYP-mediated hydrogen abstraction. The inductive effect of the 3-fluoro-3-methoxy group should increase the
-C–H BDE relative to the unsubstituted parent.
Site of Metabolism (SOM) Prediction
Use tools like StarDrop (P450 module) or simulations based on SMARTCyp to visualize metabolic hotspots.
Input: SMILES string of the candidate.
Analysis: Look for the "Metabolic Landscape." In a 3-methoxyazetidine, the methoxy methyl group is often a secondary soft spot (O-dealkylation). In the 3-fluoro-3-methoxy analog, the fluorine atom reduces the basicity of the methoxy oxygen, slightly suppressing O-dealkylation rates compared to a non-fluorinated methoxy group.
Part 4: Experimental Validation Protocols
Microsomal Stability Assay (HLM/RLM)
This protocol determines the Intrinsic Clearance (
) and Half-life ().
Reagents:
Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein conc).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compound (1 µM final concentration).
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
Pre-incubation: Mix 30 µL of microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and 1 µL of test compound. Incubate at 37°C for 5 mins.
Initiation: Add 15 µL of NADPH regenerating system to start the reaction.
Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.
Analysis: Inject supernatant into LC-MS/MS (ESI+ mode).
Calculation:
Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
Metabolite Identification (MetID)
If
is high, perform MetID to confirm if the azetidine ring is opening.
Mass Shift Search:
+16 Da: Hydroxylation (stable lactam or ring hydroxylation).
+14 Da: Carbonyl formation (rare).
-14 Da: O-demethylation (loss of methoxy methyl).
Ring Opening: Look for fragments corresponding to the aldehyde or acid derivatives of the opened amine chain.
Part 5: Data Presentation & Case Study
Comparative Stability Data
The table below illustrates the impact of the fluoro-methoxy motif on a hypothetical lead compound (Azetidine-1).
Compound ID
Structure Motif
pKa (Calc)
HLM (µL/min/mg)
(min)
Primary Metabolite
AZT-01
3-Methoxyazetidine
9.8
45.2 (High)
11
Ring Opening / N-dealkylation
AZT-02
3,3-Difluoroazetidine
7.2
12.5 (Low)
85
None detected
AZT-03
3-Fluoro-3-methoxy
8.1
18.4 (Low-Mod)
62
Minor O-demethylation
Interpretation:
AZT-01: High basicity and electron-rich ring facilitate CYP oxidation.
AZT-02: Excellent stability but significantly lower
may reduce solubility or potency if a basic center is required for binding.
AZT-03 (Target): Balances stability (
min) with a moderate , maintaining physicochemical properties suitable for oral bioavailability.
Predictive Workflow Diagram
Caption: Integrated workflow for assessing metabolic stability. In silico filtering precedes experimental validation to minimize resource wastage.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fluorine in Reducing Metabolic Clearance.[2][3] Expert Opinion on Drug Discovery. Link
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Context on strained ring stability). Link
Wilsmore, J., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine.[4][5] Drug Metabolism and Disposition. Link
SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6] Link
Application Note: Synthesis and Isolation of 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Executive Summary & Mechanistic Rationale Azetidine ethers have emerged as highly valuable, conformationally restricted bioisosteres for morpholines and piperidines in modern drug discovery. By lowering the overall lipop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Azetidine ethers have emerged as highly valuable, conformationally restricted bioisosteres for morpholines and piperidines in modern drug discovery. By lowering the overall lipophilicity (LogP) and altering the basicity (pKa) of the amine, azetidine incorporation often leads to improved metabolic stability and enhanced pharmacokinetic profiles. The target molecule, 3-(3-Fluoro-4-methoxyphenoxy)azetidine , features a specific halogenated aromatic substitution pattern frequently utilized in the development of kinase inhibitors (such as PI3Kδ inhibitors) and GPCR modulators 1.
Synthesizing 3-aryloxyazetidines presents unique mechanistic challenges. The 4-membered azetidine ring suffers from significant internal strain (I-strain). Traditional Williamson ether synthesis or direct SN2 displacement at the C3 position is notoriously sluggish because the sp2-hybridized transition state requires an expansion of bond angles, which is energetically unfavorable in a strained ring. Consequently, the Mitsunobu reaction is the preferred methodology, as the immense thermodynamic driving force of the P=O bond formation overcomes this activation barrier [[2]]().
Retrosynthetic Analysis & Pathway Selection
When designing the synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine, two primary routes are typically evaluated:
Route A (Mitsunobu Coupling): Direct coupling of 1-Boc-3-hydroxyazetidine with 3-fluoro-4-methoxyphenol. This is the industry standard due to mild conditions and high fidelity.
Route B (SN2 Displacement): Activation of the C3-hydroxyl group into a mesylate, triflate, or iodide, followed by displacement with a phenoxide salt. This route often requires harsh heating and can lead to elimination byproducts (e.g., 1-Boc-azetine).
Caption: Synthetic workflows for 3-(3-Fluoro-4-methoxyphenoxy)azetidine via Mitsunobu or SN2 pathways.
The Mitsunobu Activation Mechanism
Understanding the causality behind the Mitsunobu reaction ensures a self-validating and reproducible workflow.
Temperature Control: The formation of the Morrison-Brunn-Huisgen betaine from Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) is highly exothermic. Adding DIAD at 0 °C prevents the thermal degradation of the betaine before the phenol can protonate it.
Stereochemical Irrelevance: While the Mitsunobu reaction classically proceeds with complete Walden inversion (SN2) at the carbinol carbon, the C3 position of 1-Boc-3-hydroxyazetidine is not a chiral center. The two adjacent methylene groups (-CH2-) are identical. Consequently, the inversion yields a product structurally identical to the retention product, eliminating the need for chiral chromatography [[3]]().
Caption: Mechanistic pathway of the Mitsunobu reaction activating the azetidine C3-hydroxyl group.
This protocol details the robust synthesis of the N-Boc protected intermediate, utilizing DIAD over DEAD due to its liquid state at room temperature, lower shock-sensitivity, and favorable byproduct solubility profile 4.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) and 3-fluoro-4-methoxyphenol (1.1 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 equiv) to the stirring solution. Ensure complete dissolution.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. Observe a distinct yellowing of the solution, indicative of betaine formation.
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours under nitrogen.
Workup & TPPO Removal: Concentrate the reaction mixture in vacuo. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with a cold mixture of Diethyl Ether/Hexanes (1:2 v/v). Filter the white solid and concentrate the filtrate.
Purification: Purify the concentrated filtrate via silica gel flash chromatography (Eluent: 10% to 30% Ethyl Acetate in Hexanes) to yield 1-Boc-3-(3-fluoro-4-methoxyphenoxy)azetidine.
Protocol B: Acidolytic Deprotection (Free Base Isolation)
Rigorous removal of the Boc group requires highly acidic conditions. The resulting secondary amine is prone to capturing atmospheric CO2 to form a stable carbamate salt; therefore, immediate isolation or salt formation is critical 4.
Acidolysis: Dissolve the N-Boc intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0 °C.
Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v final concentration. Stir at room temperature for 2 hours.
Concentration: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove excess TFA, yielding the TFA salt of the product.
Free-Basing: Redissolve the residue in DCM. Wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH ~9.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 3-(3-Fluoro-4-methoxyphenoxy)azetidine as a free base. (Note: For long-term storage, treatment with 4M HCl in dioxane to precipitate the HCl salt is highly recommended).
Quantitative Data & Route Comparison
To ensure a self-validating system, researchers must confirm the identity of intermediates and products using the analytical parameters summarized below.
Table 1: Comparison of Synthetic Strategies for 3-Aryloxyazetidines
Application Note: Step-by-Step Preparation of 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Small Molecule Synthesis, Hit-to-Lead Optimization, Pharmacophore Development Strategic Rationale & Retrosynthetic An...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Area: Small Molecule Synthesis, Hit-to-Lead Optimization, Pharmacophore Development
Strategic Rationale & Retrosynthetic Analysis
The incorporation of azetidine rings in modern drug discovery has surged due to their ability to modulate physicochemical properties. Compared to pyrrolidines, azetidines offer reduced lipophilicity (lower LogP) and improved metabolic stability. The high ring strain of the azetidine core (~26 kcal/mol) makes hydrogen abstraction at the
-carbons energetically unfavorable, effectively silencing CYP450-mediated oxidative degradation [1]. When coupled with a 3-fluoro-4-methoxyphenyl ether—a privileged motif in CNS and kinase targets—the resulting 3-(3-Fluoro-4-methoxyphenoxy)azetidine scaffold becomes a highly valuable building block.
Mechanistic Causality in Route Selection
While the classical approach to synthesizing 3-aryloxyazetidines involves the Mitsunobu reaction of 1-Boc-3-hydroxyazetidine with a phenol, this route is notoriously plagued by sluggish kinetics and the generation of triphenylphosphine oxide, which is exceptionally difficult to separate from polar basic amines.
To ensure a self-validating and scalable system, this protocol utilizes a highly efficient
O-alkylation followed by acidic Boc deprotection [2].
The Cesium Effect: We utilize Cesium Carbonate (
) in N,N-Dimethylformamide (DMF) rather than standard Potassium Carbonate (). The large ionic radius of the ion creates a "loose" ion pair with the 3-fluoro-4-methoxyphenoxide anion. This dramatically enhances the nucleophilicity of the phenoxide oxygen, driving a clean inversion at the sterically hindered secondary carbon of the azetidine ring without triggering undesired E2 elimination.
TFA-Mediated Deprotection: The removal of the tert-butyloxycarbonyl (Boc) group is achieved via Trifluoroacetic Acid (TFA). The mechanism relies on the protonation of the carbamate carbonyl, which induces fragmentation into a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates (releasing
gas), yielding the free amine[3, 4].
Experimental Workflow
Figure 1: Two-step synthetic workflow for 3-(3-Fluoro-4-methoxyphenoxy)azetidine.
Step-by-Step Methodologies
Step 1: Synthesis of tert-butyl 3-(3-fluoro-4-methoxyphenoxy)azetidine-1-carboxylate
Preparation & Deprotonation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methoxyphenol in anhydrous DMF under an inert nitrogen atmosphere. Add
portion-wise at room temperature. Stir the suspension vigorously for 30 minutes to ensure complete formation of the phenoxide anion (the solution will transition to a darker hue).
Alkylation: Add 1-Boc-3-(mesyloxy)azetidine in a single portion. Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.
Reaction Monitoring: Stir for 12–16 hours. Validate reaction completion via LC-MS or TLC (Hexane/EtOAc 3:1), looking for the disappearance of the phenol starting material.
Quench & Extraction: Cool the mixture to room temperature. Quench by adding distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Self-Validating Purification (DMF Removal): Critical Step. DMF is notoriously difficult to remove in vacuo and will interfere with subsequent steps. Wash the combined organic layers with a 5% aqueous LiCl solution (5x) followed by a final brine wash. The
ions coordinate with DMF, pulling it entirely into the aqueous phase.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (, 0-20% EtOAc in Hexanes) to yield the pure intermediate.
Step 2: Boc-Deprotection to Yield 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath to control the initial exothermic protonation.
Acid Addition: Slowly add TFA dropwise to the stirred solution. Safety Note: Ensure proper fume hood ventilation as
gas and highly volatile isobutylene are evolved during the carbamic acid decarboxylation.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
TFA Scavenging & Concentration: Once LC-MS indicates complete consumption of the starting material, concentrate the reaction mixture in vacuo. To self-validate the complete removal of excess TFA (which can poison downstream coupling reactions), co-evaporate the crude residue with toluene (3x 10 mL). Toluene forms an azeotrope with TFA, ensuring a dry, acid-free product.
Salt Isolation: The resulting residue is the highly stable 3-(3-Fluoro-4-methoxyphenoxy)azetidine TFA salt, which can be used directly in downstream amide couplings or free-based using saturated aqueous
.
Quantitative Data & Optimization Matrix
To establish the robustness of the chosen protocol, various reaction conditions for the O-alkylation step (Step 1) were benchmarked. The data below summarizes why the
/DMF system is the authoritative standard for this transformation.
Condition
Leaving Group
Base
Solvent
Temp (°C)
Yield (%)
Purity (LC-MS)
A (Mitsunobu)
-OH
, DIAD
THF
RT
45%
85% (Contaminated)
B (Standard)
-OMs
MeCN
80
68%
92%
C (Optimized)
-OMs
DMF
80
89%
>98%
D (Alternative)
-I
DMF
60
91%
>98%
Note: While 1-Boc-3-iodoazetidine (Condition D) provides slightly higher yields at lower temperatures, the mesylate (Condition C) is significantly more cost-effective and stable for bulk scale-up.
Analytical Characterization & Quality Control
Verify the structural integrity of the final free-base product using the following analytical benchmarks:
LC-MS (ESI+): Expected Formula:
. Exact Mass: 197.08. Expected = 198.1 m/z.
NMR (400 MHz, ):
6.85 - 6.60 (m, 3H, Aromatic protons)
4.90 (p, Hz, 1H, Azetidine )
3.95 - 3.80 (m, 2H, Azetidine )
3.85 (s, 3H, Methoxy )
3.75 - 3.65 (m, 2H, Azetidine )
2.50 (br s, 1H, Amine , exchanges with )
References
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Boc Deprotection Mechanism - TFA
Common Organic Chemistry
URL:[Link]
Application Note & Protocols: Strategic N-Functionalization of 3-(3-Fluoro-4-methoxyphenoxy)azetidine for Drug Discovery
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of moder...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its prominence is due to a unique combination of structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol, combined with its sp3-rich, conformationally rigid structure, allows the azetidine moiety to confer significant advantages upon parent molecules.[2][3] These advantages often include improved metabolic stability, enhanced aqueous solubility, and optimized target binding affinity, making it a highly sought-after scaffold in drug design.[1][2]
The value of this scaffold is evidenced by its incorporation into several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib, where the azetidine ring is critical for achieving the desired pharmacokinetic and pharmacodynamic profiles.[2][3]
This guide focuses on 3-(3-Fluoro-4-methoxyphenoxy)azetidine, a versatile building block for structure-activity relationship (SAR) studies. The secondary amine of the azetidine ring serves as a prime handle for chemical modification. Functionalizing this nitrogen atom allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's properties to enhance efficacy, selectivity, and safety.[4][5] We present here detailed protocols for three fundamental N-functionalization strategies: N-acylation, N-alkylation via reductive amination, and N-arylation.
Core Principle: The Reactivity of the Azetidine Nitrogen
The synthetic utility of 3-(3-Fluoro-4-methoxyphenoxy)azetidine hinges on the nucleophilicity of its secondary nitrogen atom. This nitrogen readily participates in reactions with a wide range of electrophiles. However, the choice of reaction conditions is paramount. The strained nature of the four-membered ring makes it susceptible to nucleophilic ring-opening, particularly under harsh acidic or basic conditions, or at elevated temperatures.[6] Therefore, the protocols detailed below are optimized to achieve efficient N-functionalization while preserving the integrity of the azetidine core.
Key Strategy I: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that introduces an amide linkage, a common functional group in pharmaceuticals. This reaction involves the treatment of the azetidine with an acylating agent, such as an acyl chloride or an acid anhydride.
Causality Behind Experimental Choices:
Acyl Chlorides: These are highly reactive acylating agents. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic, or promote ring-opening. Therefore, a non-nucleophilic organic base like triethylamine (TEA) is essential to neutralize the HCl and drive the reaction to completion.[4] Performing the reaction at low temperatures (e.g., 0 °C) is critical to control the exothermic reaction and minimize the risk of ring degradation.[6]
Acid Anhydrides: While less reactive than acyl chlorides, anhydrides are excellent acylating agents that avoid the generation of strong acids. To enhance the reaction rate, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive N-acylpyridinium intermediate.[4]
Experimental Protocol 1: N-Acylation with Acyl Chlorides
Workflow Overview
Caption: Workflow for N-Acylation using Acyl Chlorides.
Step-by-Step Methodology:
To a solution of 3-(3-Fluoro-4-methoxyphenoxy)azetidine (1.0 mmol, 1.0 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
Add the desired acyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is consumed.
Upon completion, dilute the mixture with DCM (10 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-acylazetidine.[4]
Data Presentation: Representative N-Acylation Reactions
Entry
Acylating Agent
Product
Expected Yield (%)
1
Acetyl Chloride
N-acetyl-3-(3-fluoro-4-methoxyphenoxy)azetidine
>90%
2
Benzoyl Chloride
N-benzoyl-3-(3-fluoro-4-methoxyphenoxy)azetidine
>85%
3
Acetic Anhydride
N-acetyl-3-(3-fluoro-4-methoxyphenoxy)azetidine
>95%
Key Strategy II: N-Alkylation via Reductive Amination
Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds. It proceeds in a two-step, one-pot sequence: the nucleophilic azetidine nitrogen first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild, selective reducing agent.
Causality Behind Experimental Choices:
Two-Step, One-Pot Process: This method avoids the direct use of reactive alkyl halides, which can lead to over-alkylation or require harsher conditions.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] It is a mild and chemoselective hydride donor that is particularly effective at reducing protonated imines and iminium ions while being unreactive towards the carbonyl group of the starting aldehyde or ketone. This selectivity prevents the side reaction of aldehyde/ketone reduction. Its mild nature is also compatible with the strained azetidine ring. A small amount of acetic acid can be used to catalyze the initial imine formation.[5]
Experimental Protocol 2: N-Alkylation via Reductive Amination
Workflow Overview
Caption: Workflow for N-Alkylation via Reductive Amination.
Step-by-Step Methodology:
To a solution of 3-(3-Fluoro-4-methoxyphenoxy)azetidine (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 10 mL), add the desired aldehyde or ketone (1.1 mmol, 1.1 eq).
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.
Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (10 mL).
Extract the mixture with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylazetidine.[4][5]
Data Presentation: Representative N-Alkylation Reactions
Key Strategy III: N-Arylation via Buchwald-Hartwig Cross-Coupling
The formation of a C(aryl)-N bond is a pivotal transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of N-aryl azetidines, which might otherwise be difficult to access.[4]
Causality Behind Experimental Choices:
Catalytic System: This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., RuPhos, Xantphos), and a base. The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition, reductive elimination).
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the azetidine nitrogen, generating the active nucleophile for the coupling reaction.
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[4][6]
Experimental Protocol 3: N-Arylation via Buchwald-Hartwig Amination
Workflow Overview
Caption: Workflow for N-Arylation via Buchwald-Hartwig Cross-Coupling.
Step-by-Step Methodology:
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
Seal the tube, and evacuate and backfill with argon three times.
Via syringe, add a solution of 3-(3-Fluoro-4-methoxyphenoxy)azetidine (1.0 mmol, 1.0 eq) and the desired aryl halide (e.g., aryl bromide, 1.2 mmol, 1.2 eq) in anhydrous toluene (5 mL).
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired N-arylazetidine.[4]
Conclusion
The functionalization of the nitrogen atom in 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a powerful and direct strategy for generating diverse libraries of novel compounds. The N-acylation, N-alkylation, and N-arylation protocols detailed in this guide provide researchers, scientists, and drug development professionals with robust and reliable methods to access these valuable derivatives. By understanding the underlying chemical principles and carefully controlling reaction conditions to maintain the integrity of the strained azetidine ring, these transformations can be employed effectively in the pursuit of next-generation therapeutics.
References
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: PubMed
URL: [Link]
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
Source: RSC Publishing
URL: [Link]
Title: Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity
Source: Journal of Education and Science
URL: [Link]
Application Note: Reductive Amination of 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Introduction & Mechanistic Rationale Azetidines are highly valued four-membered nitrogen-containing heterocycles in medicinal chemistry. Their incorporation into drug scaffolds often improves metabolic stability, alters...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Azetidines are highly valued four-membered nitrogen-containing heterocycles in medicinal chemistry. Their incorporation into drug scaffolds often improves metabolic stability, alters physicochemical properties (such as pKa and lipophilicity), and provides rigid spatial arrangements for pharmacophores[1]. The compound 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a versatile secondary amine building block. To elaborate this scaffold into a lead compound,
-alkylation is frequently required.
While direct alkylation with alkyl halides is possible, it often suffers from over-alkylation (forming quaternary ammonium salts) and requires harsh basic conditions that can promote unwanted side reactions[2]. Reductive amination provides a superior, high-yielding, and chemoselective alternative[2].
This protocol utilizes Sodium Triacetoxyborohydride (STAB,
) as the reducing agent. STAB is a mild, non-toxic alternative to sodium cyanoborohydride ()[3]. The electron-withdrawing acetate groups on STAB significantly reduce the nucleophilicity of the borohydride core. Consequently, STAB is stable in slightly acidic media and selectively reduces the highly electrophilic iminium ion intermediate over the unreacted aldehyde or ketone starting materials[3].
Experimental Design & Causality
A successful reductive amination is a self-validating system where reaction conditions are tuned to favor the transient iminium ion. The logical framework for this protocol is built on the following causal relationships:
Solvent Selection (DCM or DCE): Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are chosen because they are polar aprotic, non-nucleophilic solvents that readily dissolve both the azetidine substrate and STAB[2]. DCE is preferred if the reaction requires mild heating (up to 60 °C) for sterically hindered ketones.
Acid Catalysis (Acetic Acid): The addition of 1.0 equivalent of glacial acetic acid (AcOH) accelerates the condensation of the amine and carbonyl to form the iminium ion. This is particularly critical for electron-rich or sterically hindered carbonyls[3].
Portion-wise Addition of STAB: STAB is added portion-wise to control the mildly exothermic nature of the reduction and to prevent temperature spikes that could lead to the decomposition of the strained azetidine ring[2].
Alkaline Quench: Saturated aqueous
is used to quench the reaction. This serves a dual purpose: it neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB, preventing the acid-catalyzed degradation of the newly formed tertiary amine product during concentration[2].
Reaction Workflow
Reductive amination workflow for azetidine derivatives using STAB.
Quantitative Data Summary: Reducing Agent Selection
The choice of reducing agent fundamentally dictates the chemoselectivity and yield of the reaction. The table below summarizes the quantitative and qualitative differences between common hydride sources used in azetidine functionalization.
Reducing Agent
Relative Reactivity
Chemoselectivity (Iminium vs. Carbonyl)
Toxicity Profile
Typical Yields for Azetidines
(STAB)
Mild
Excellent
Low (Environmentally benign)
75 - 95%
Moderate
Good
High (Generates toxic HCN gas)
60 - 85%
Strong
Poor (Directly reduces carbonyls)
Low
< 30% (Side reactions dominate)
Step-by-Step Experimental Protocol
Scale: 1.0 mmol (Adjust volumetrically for scale-up)
Materials Required:
3-(3-Fluoro-4-methoxyphenoxy)azetidine (Free base or HCl salt)
Target Aldehyde or Ketone
Sodium triacetoxyborohydride (STAB)
Glacial Acetic Acid (AcOH)
Anhydrous Dichloromethane (DCM)
Triethylamine (
) (Only required if using the azetidine HCl salt)
Step 1: Substrate Preparation & Iminium Formation
Free Base Generation (If applicable): If utilizing 3-(3-Fluoro-4-methoxyphenoxy)azetidine hydrochloride, suspend 1.0 eq (1.0 mmol) of the salt in 5.0 mL of anhydrous DCM. Add 1.1 eq of
and stir for 10 minutes at room temperature to liberate the free base[2].
Condensation: To the solution of the free azetidine, add the target aldehyde or ketone (1.05 to 1.1 eq).
Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol) to the reaction mixture. Stir the solution at room temperature (
) under an inert nitrogen atmosphere for 30–60 minutes to allow for complete iminium ion formation[4].
Step 2: Hydride Reduction
Cooling: Briefly cool the reaction flask in a water bath (
) to act as a heat sink.
Addition: Slowly add STAB (1.5 eq, 1.5 mmol) portion-wise over 5 minutes. Maintaining the temperature below
is critical to prevent the thermal degradation of the intermediate[2].
Propagation: Remove the water bath and allow the reaction mixture to stir at room temperature for 4 to 12 hours.
Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: ethyl acetate/hexane gradient). The disappearance of the secondary amine mass/spot validates the forward progress of the reduction[2].
Step 3: Quench and Workup
Quenching: Once complete conversion is observed, place the flask in an ice bath. Quench the reaction by the dropwise, slow addition of 5.0 mL of saturated aqueous
[2]. Caution: Vigorous effervescence ( and gas) will occur.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (
).
Washing: Combine the organic extracts and wash with brine (15 mL).
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product[2].
Step 4: Purification
Purify the crude material via flash column chromatography on silica gel. Due to the basic nature of the tertiary amine product, pre-treating the silica with 1%
in hexanes or using a DCM/MeOH gradient (with 0.1% ) is highly recommended to prevent streaking and ensure sharp elution peaks.
References
1.[2] An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine - Benchchem. Benchchem. URL:
2.[4] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC. NIH. URL:
3.[3] Cas 56553-60-7,Sodium triacetoxyborohydride | lookchem. Lookchem. URL:
4.[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Royal Society of Chemistry. URL:
Application Note: Scalable Manufacturing of Fluorinated Azetidines
Executive Summary & Strategic Analysis Fluorinated azetidines are privileged motifs in modern drug discovery, serving as metabolically stable, lipophilic bioisosteres for amines like morpholine or piperidine (e.g., in Co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
Fluorinated azetidines are privileged motifs in modern drug discovery, serving as metabolically stable, lipophilic bioisosteres for amines like morpholine or piperidine (e.g., in Cobimetinib). However, the combination of high ring strain (~26 kcal/mol) and the hazardous nature of nucleophilic fluorinating agents creates a significant bottleneck during scale-up from milligram to kilogram quantities.
This guide details two distinct, scalable manufacturing protocols designed to mitigate these risks:
Batch Processing: Utilizing XtalFluor-E® , a crystalline salt with superior thermal stability over DAST, for moderate-scale (100g–1kg) production.
Continuous Flow: Utilizing DAST (Diethylaminosulfur trifluoride) in a microreactor system to manage exotherms and minimize active inventory for large-scale (>1kg) manufacturing.
Comparative Analysis of Fluorination Strategies
Feature
Protocol A: Batch (XtalFluor-E)
Protocol B: Continuous Flow (DAST)
Reagent State
Crystalline Solid (Non-fuming)
Liquid (Fuming, Shock-sensitive)
Decomp. Temp
~215°C (High Safety Margin)
~140°C (Low Safety Margin)
HF Generation
Minimal (requires promoter)
High (hydrolyzes instantly)
Equipment
Standard Glass-lined Reactors
Hastelloy/PFA Flow Modules
Primary Risk
Cost of reagent
Thermal runaway / Blockage
Scalability
Linear up to ~5kg
Continuous (Unlimited)
Chemical Strategy & Retrosynthesis
The most reliable scalable route involves the deoxofluorination of N-protected azetidin-3-ol (for mono-fluoro) or azetidin-3-one (for gem-difluoro). The nitrogen must be protected (Boc, Cbz, or Benzhydryl) to prevent polymerization and side-reactions with the fluorinating agent.
Figure 1: General retrosynthetic strategy for gem-difluoroazetidine synthesis.
For batch reactors, DAST is often prohibited due to its low decomposition temperature (140°C) and explosive potential. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is chosen here because it decomposes slowly >200°C and does not generate free HF unless a promoter is added, making it safer for multi-gram batch handling.
The conversion of a ketone to a gem-difluoride requires harsher conditions than alcohol fluorination. DAST is more reactive than XtalFluor for ketones but presents a severe thermal hazard. Continuous Flow technology allows the use of DAST by minimizing the active volume to milliliters, ensuring that any exotherm is instantly dissipated, and preventing thermal runaway.
Flow Reactor Configuration
Pump A: Substrate in DCM (1.0 M)
Pump B: DAST in DCM (2.0 M)
Reactor: PFA coil reactor (10 mL volume), submerged in a thermostat bath.
Back Pressure Regulator (BPR): Set to 100 psi (6.9 bar) to prevent solvent boiling and ensure biphasic homogeneity.
Figure 2: Continuous flow setup for DAST-mediated gem-difluorination.
Step-by-Step Methodology
System Priming: Flush the entire system with anhydrous DCM. Set the BPR to 100 psi.
Thermal Equilibration: Set the reactor bath to 60°C. Note: DAST requires heat to fluorinate ketones efficiently, which is unsafe in batch but permissible in flow.
Flow Rates:
Pump A (Substrate): 1.0 mL/min
Pump B (DAST): 1.2 mL/min (2.4 equiv excess)
Resulting Residence Time: ~4.5 minutes.
Execution: Start pumps simultaneously. Discard the first 2 reactor volumes (steady-state equilibration).
In-Line Quenching: The reactor output should flow directly into a stirred vessel containing cooled saturated NaHCO₃ or pass through a packed bed of CaCO₃ to neutralize HF immediately.
Throughput: This system generates ~15g of product per hour. Run continuously for 72 hours for kg-scale delivery.
Downstream Processing: Salt Formation & Purification
The N-protected fluorinated azetidines are oils with limited shelf stability. For pharmaceutical applications, they must be converted to their crystalline Hydrochloride salts.
Protocol: Deprotection and Crystallization[1]
Deprotection: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).
Acidification: Add 4M HCl in Dioxane (3 equiv) at 10°C. Stir at RT for 3 hours.
Precipitation: The product often precipitates as a gum. Add Diethyl Ether or MTBE (10 vol) to induce crystallization.
Filtration: Filter the white solid under N₂ (hygroscopic).
Recrystallization (Polishing): Dissolve in minimum hot Isopropanol (IPA) and add Acetonitrile until cloudy. Cool to 0°C to yield high-purity 3,3-difluoroazetidine HCl.
Specification Targets
Parameter
Acceptance Criteria
Method
Purity
> 98.0%
HPLC (AUC)
Fluoride Content
Theoretical ± 0.5%
Ion Chromatography
Residual Solvent
< 5000 ppm
GC-Headspace
Appearance
White Crystalline Solid
Visual
References
XtalFluor Safety & Chemistry: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org.[1] Chem.2010 , 75, 3401–3411. Link
Flow Chemistry Fluorination: Baumann, M., Baxendale, I. R., & Ley, S. V. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett2008 , 14, 2111–2114. Link
Azetidine Conformational Analysis: Mykhailiuk, P. K. "Fluorinated Azetidines: Synthesis and Properties." Chem. Eur. J.2014, 20, 4942–4947.
Scale-Up of Fluorinated Intermediates: Dunetz, J. R., et al. "Large-Scale Applications of Flow Chemistry in the Pharmaceutical Industry." Annu. Rev. Chem. Biomol. Eng.2013 , 4, 555-584. Link
In modern drug discovery, the azetidine ring has emerged as a highly valuable bioisostere for larger aliphatic heterocycles (like pyrrolidine or piperidine), offering improved metabolic stability, unique vector trajectories, and tuned basicity[1]. 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a versatile building block combining this strained four-membered nitrogen heterocycle with a lipophilic, electron-modulated aromatic ether.
However, formulating this compound for in vitro assays, in vivo dosing, or chemical synthesis requires a precise understanding of its physicochemical properties. Poor solvent selection can lead to compound precipitation, inaccurate assay readouts, and degraded stock solutions[2].
The Causality of Solubility in Azetidines
To select the correct solvent, we must evaluate the molecule's two competing domains:
The Basic Azetidine Nitrogen: Despite the ring strain, azetidines behave similarly to typical secondary amines, with unsubstituted azetidine exhibiting a pKa of ~11.29[3]. The electron-withdrawing effect of the 3-fluoro-4-methoxyphenoxy group via the ether linkage slightly depresses this, yielding an estimated pKa of 8.5 – 9.5 . Consequently, at physiological pH (7.4), the molecule is highly protonated.
The Lipophilic Aryl Ether: The 3-fluoro-4-methoxy substitution significantly increases the molecule's LogP. In its unprotonated free-base form, the molecule is highly lipophilic and practically insoluble in water.
Solvent Selection Matrix
The following table summarizes quantitative and qualitative solvent selection parameters based on the material state (Free Base vs. Salt) and downstream application.
Solvent System
Material State
Estimated Solubility
Downstream Application
Causal Rationale & Notes
Anhydrous DMSO
Free Base / Salt
> 50 mM
HTS / In Vitro Stocks
Universal solvent for screening. Must be anhydrous ; water absorption causes azetidine degradation or precipitation[4].
DCM / EtOAc
Free Base
> 100 mM
Chemical Synthesis
High solubility for the lipophilic free base. Salt forms are insoluble in these non-polar/weakly polar solvents.
Methanol (MeOH)
Free Base / Salt
20 - 50 mM
LC-MS / Purification
Protic solvent; easily dissolves both forms due to hydrogen bonding with the ether oxygen and azetidine nitrogen.
Aqueous Buffer (pH 7.4)
HCl Salt
1 - 10 mM
Kinetic Assays
Soluble due to protonation. Risk: If the free base in DMSO is diluted directly into pH 7.4 buffer, it may crash out[5].
10% Tween-80 in Saline
Free Base
2 - 5 mM
In Vivo Dosing
Surfactant micelles encapsulate the lipophilic aryl ether, preventing precipitation during systemic circulation.
Decision Workflow for Solvent Selection
The following diagram illustrates the logical decision tree for selecting the appropriate solvent system based on the compound's salt state and intended application.
Caption: Decision tree for 3-(3-Fluoro-4-methoxyphenoxy)azetidine solvent formulation based on material state.
Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solutions for HTS
Scientific Rationale: Dimethyl sulfoxide (DMSO) is the industry standard for fragment and HTS libraries due to its broad solvation capacity[4]. However, DMSO is highly hygroscopic. If water is absorbed, the kinetic solubility of the lipophilic 3-(3-fluoro-4-methoxyphenoxy) moiety drops drastically, causing micro-precipitates that ruin assay reproducibility[6].
Materials:
3-(3-Fluoro-4-methoxyphenoxy)azetidine (Free base powder)
Anhydrous DMSO (≥99.9%, packaged under Argon)
Argon gas source
Low-bind microcentrifuge tubes
Step-by-Step Procedure:
Equilibration: Allow the vial containing the lyophilized compound to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.
Weighing: Weigh exactly 2.0 mg of the compound using a microbalance.
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (Formula: Volume (µL) =[Mass (mg) / Molecular Weight (g/mol)] * 100,000). Add the calculated volume of anhydrous DMSO.
Dissolution: Vortex the solution gently for 30 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 2 minutes. Do not heat above 40°C to prevent thermal degradation of the strained azetidine ring.
Aliquoting & Storage: Purge the headspace of the tube with Argon gas. Aliquot the solution into 20 µL single-use volumes to prevent freeze-thaw cycles, which induce compound crash-out[6]. Store at -20°C.
Protocol B: Aqueous Formulation for Kinetic Solubility and In Vivo Assays
Scientific Rationale: When transferring the compound from a DMSO stock to an aqueous buffer, the sudden shift in dielectric constant can cause the free base to exceed its kinetic solubility limit, resulting in a turbid suspension[5][7]. To prevent this, a co-solvent/surfactant system must be used to lower the surface tension and encapsulate the lipophilic ether domain.
Materials:
10 mM DMSO stock of 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Tween-80 (Surfactant)
PEG-400 (Co-solvent)
0.9% Saline or PBS (pH 7.4)
Step-by-Step Procedure:
Vehicle Preparation: Prepare a blank vehicle solution consisting of 5% PEG-400, 5% Tween-80, and 90% Saline. Stir vigorously until homogeneous.
Pre-mixing: To achieve a final dosing concentration of 100 µM, take 10 µL of the 10 mM DMSO stock and add it directly to 40 µL of a 1:1 mixture of PEG-400 and Tween-80. Vortex for 1 minute. Causality: Coating the compound in surfactants before introducing water prevents immediate nucleation of the lipophilic domains.
Aqueous Dilution: Slowly add 950 µL of 0.9% Saline dropwise while continuously vortexing the mixture.
Verification: Analyze the final solution using nephelometry (turbidimetric detection) or visually inspect against a dark background to ensure no micro-precipitates have formed[5]. The final solution contains 1% DMSO, which is below the toxicity threshold for most cell-based and in vivo models.
References
DMSO Solubility Assessment for Fragment-Based Screening
ResearchGate[Link]
Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening
PubMed (NIH)[Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES
Heterocycles (via LOCKSS)
[Link]
Separation Science in Drug Development, Part 2: High-Throughput Characterization
LCGC International[Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs
Future Medicinal Chemistry (via ResearchGate)[Link]
Application Note: Advanced Handling, Purification, and Storage Protocols for Azetidine Intermediates
Mechanistic Rationale for Azetidine Instability Azetidines are highly strained four-membered nitrogen heterocycles (exhibiting ~26 kcal/mol of ring strain) that are widely utilized in modern drug discovery as rigid biois...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale for Azetidine Instability
Azetidines are highly strained four-membered nitrogen heterocycles (exhibiting ~26 kcal/mol of ring strain) that are widely utilized in modern drug discovery as rigid bioisosteres to improve pharmacokinetic profiles. The core challenge in handling azetidine intermediates lies in their thermodynamic instability. To accommodate the compressed bond angles, the sp³ carbons within the ring exhibit increased s-character. This electronic distribution alters the basicity of the nitrogen and renders the adjacent carbons highly electrophilic and susceptible to nucleophilic attack[1].
Consequently, azetidines are highly prone to acid-catalyzed ring-opening. Protonation of the nitrogen creates an excellent leaving group, driving spontaneous degradation in the presence of even weak nucleophiles (such as trace water or methanol)[1]. Understanding this causality is the foundation for all subsequent handling and storage protocols.
Storage Protocols and Environmental Control
Free azetidine is a volatile, highly flammable, and corrosive liquid (boiling point 61-62 °C, flash point -20 °C). Thermal energy easily overcomes the activation barrier for ring-opening or polymerization, necessitating strict cold storage. Unprotected azetidines must be stored at 2-8 °C, while highly functionalized or strained derivatives (e.g., 1-Fmoc-azetidine-3-carboxylic acid or 3-(cyclohexanesulfonyl)azetidine) require deep freezing at -18 °C to -20 °C[2][3].
Furthermore, free azetidines readily absorb atmospheric CO₂ and moisture, forming carbamates and undergoing irreversible hydrolysis. Therefore, long-term storage of unprotected azetidines is highly discouraged[2].
Quantitative Storage Guidelines
Azetidine Class
Example Compound
Recommended Storage Temp
Atmosphere
Shelf-life Expectancy
Unprotected (Liquid)
Azetidine (98%)
2°C to 8°C
Argon / Nitrogen
< 6 months
N-Protected (Solid)
1-Boc-azetidine-3-carboxylic acid
2°C to 8°C
Ambient / Dry
12 - 24 months
Highly Functionalized
1-Fmoc-azetidine-3-carboxylic acid
-18°C to -20°C
Argon / Nitrogen
< 6 months
Free Base (Strained)
3-(Cyclohexanesulfonyl)azetidine
-20°C
Argon
< 3 months
Workflow Diagram
The following decision tree outlines the logical progression for extracting, purifying, and storing azetidine intermediates based on their structural protection.
Workflow for the extraction, purification, and storage of azetidine intermediates.
Experimental Protocols: A Self-Validating System
Protocol A: Safe Handling and Transfer
Causality: Due to their low flash points (-20 °C) and corrosive nature, static discharge or exposure to atmospheric oxygen/moisture can lead to fires or rapid sample degradation[4].
Step 1: Environmental Setup. Conduct all transfers within a certified fume hood using explosion-proof, non-sparking tools[4][5]. Ensure the receiving vial is pre-dried and purged with Argon. Reasoning: Argon is denser than Nitrogen and provides a superior protective blanket over the liquid, effectively excluding atmospheric CO₂.
Step 2: Transfer. Use a gas-tight syringe to transfer liquid azetidines. Do not pour directly, as this maximizes surface area exposure to ambient moisture.
Step 3: Sealing. Seal the vial with a PTFE-lined cap, wrap with Parafilm, and immediately transfer to a monitored cold storage unit.
Protocol B: Purification via Deactivated Silica Gel Chromatography
Causality: Standard silica gel contains highly acidic silanol groups that protonate the azetidine nitrogen. This activates the strained ring, making it a prime target for nucleophilic attack by trace water or co-solvents[1]. Deactivating the silica with a mild base neutralizes this degradation pathway.
Step 1: Column Preparation. Slurry the silica gel in a non-polar eluent (e.g., Hexanes or Dichloromethane) containing 1-5% Triethylamine (Et₃N). Reasoning: Et₃N binds to and neutralizes the acidic silanol sites on the silica surface[1].
Step 2: Sample Loading. Dissolve the crude azetidine in a strictly non-nucleophilic solvent (e.g., DCM). Reasoning: Avoid using methanol or ethanol during loading. Methanol is a strong nucleophile that will rapidly attack and open the activated azetidine ring while on the column[1].
Step 3: Elution. Run the column using the optimized solvent system, maintaining 1% Et₃N in the mobile phase to ensure continuous deactivation of the silica throughout the run.
Step 4: Self-Validation (Quality Control).
TLC Validation: Perform a 2D TLC (Two-Dimensional Thin Layer Chromatography) of the collected fractions. If the azetidine spot streaks in the second dimension or forms a new baseline spot, the silica was insufficiently deactivated, indicating that on-column degradation is occurring.
NMR Validation: Analyze the ¹H-NMR spectrum of the concentrated product. Confirm the presence of the characteristic intact azetidine ring protons (typically distinct multiplets between 3.5–4.5 ppm). The appearance of new aliphatic signals coupled with the loss of these multiplets definitively confirms unwanted ring-opening.
Application Notes and Protocols: A Guide to the Strategic Incorporation of 3-(3-Fluoro-4-methoxyphenoxy)azetidine into Peptidomimetics
Abstract The design of novel peptidomimetics with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The incorporation of non-natural, constrained scaffolds is a key strategy to improve metaboli...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The design of novel peptidomimetics with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The incorporation of non-natural, constrained scaffolds is a key strategy to improve metabolic stability, receptor affinity, and cell permeability. This document provides a comprehensive guide for researchers on the rationale, design, and practical execution of incorporating the unique building block, 3-(3-Fluoro-4-methoxyphenoxy)azetidine, into peptide backbones. We present detailed protocols for solid-phase peptide synthesis (SPPS), analytical characterization, and discuss the profound impact of this moiety on peptide conformation and physicochemical properties.
Introduction: The Rationale for Azetidine-Modified Peptidomimetics
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by retaining the biological activity of the parent peptide while introducing structural modifications that confer drug-like properties.[1] Azetidines, four-membered nitrogenous heterocycles, have emerged as valuable building blocks in this field.[2]
Specifically, azetidine-2-carboxylic acid, a lower homologue of proline, introduces unique conformational constraints into a peptide backbone.[3] Unlike the five-membered ring of proline which tends to induce β-turns, the strained four-membered ring of azetidine preferentially stabilizes γ-turn-like conformations.[4][5][6] This alteration of secondary structure can profoundly influence target binding and selectivity. Moreover, the incorporation of azetidine derivatives has been shown to enhance stability towards proteolytic degradation.[7][8]
The subject of this guide, 3-(3-Fluoro-4-methoxyphenoxy)azetidine , offers a trifecta of strategic advantages:
The Azetidine Core: Provides a rigid, turn-inducing scaffold.[4][5]
Fluorine Substitution: The strategic placement of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[9][10] It can also modulate lipophilicity and binding affinity through favorable electronic interactions.[11][12]
The Methoxy Group: This feature can influence solubility and provides a hydrogen bond acceptor, potentially creating new, beneficial interactions with the biological target.
This guide provides the necessary protocols and scientific rationale to leverage these features in your research.
Design and Synthetic Strategy
The successful incorporation of a substituted azetidine moiety requires careful consideration of the synthetic route, protecting group strategy, and coupling conditions.
Solid-Phase vs. Solution-Phase Synthesis
While solution-phase synthesis offers flexibility, Solid-Phase Peptide Synthesis (SPPS) is the method of choice for its efficiency, ease of purification, and amenability to automation.[13][14] The protocols herein are optimized for the well-established Fmoc/tBu SPPS strategy.
The Challenge of Steric Hindrance: Choosing the Right Coupling Reagent
The secondary amine of the azetidine ring, coupled with the bulky phenoxy substituent, can present a sterically hindered environment for peptide bond formation. Standard carbodiimide reagents like DCC may prove insufficient.[15] The use of more potent aminium/uronium or phosphonium salt-based coupling reagents is therefore critical for achieving high coupling efficiency and minimizing side reactions like racemization.[16][17][18]
The following table summarizes recommended coupling reagents for this application:
Reagent
Class
Activating Species
Key Advantages
HATU
Aminium Salt
OAt Ester
Highly efficient, low racemization, excellent for hindered couplings.[16]
HCTU
Aminium Salt
O-6-ClBt Ester
More reactive than HBTU, very effective for difficult sequences.[16]
PyBOP
Phosphonium Salt
OBt Ester
Robust and widely used, good for overcoming steric hindrance.[16][18]
COMU
Aminium Salt
Oxyma Ester
High efficiency comparable to HATU, with non-explosive byproducts.[19]
Our primary protocol will utilize HATU due to its exceptional performance in sterically demanding couplings.
Protecting Group Strategy
A standard Fmoc/tBu strategy is employed. The azetidine building block should be protected with an N-terminal Fmoc group, which is labile to mild basic conditions (e.g., piperidine in DMF).[20] Acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are used for other amino acids in the sequence, allowing for simultaneous deprotection during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid).
Detailed Protocols and Methodologies
This section provides a step-by-step protocol for incorporating an Fmoc-protected 3-(3-Fluoro-4-methoxyphenoxy)azetidine building block into a model peptide sequence on a solid support.
Materials and Reagents
Resin: Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides).
The following diagram outlines the cyclical nature of the SPPS process for elongating the peptide chain.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of the Azetidine Building Block
This protocol details the critical coupling step for the azetidine moiety. It assumes the synthesis is proceeding from the C-terminus to the N-terminus and the resin has been deprotected to expose a free amine.
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
Initial Deprotection: Remove the Fmoc group from the first resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
Preparation of Coupling Solution (Pre-activation):
In a separate vial, dissolve Fmoc-3-(3-Fluoro-4-methoxyphenoxy)azetidine-N-carboxylic acid (4 equivalents relative to resin loading).
Add HATU (3.9 equivalents).
Add DIPEA (8 equivalents).
Add DMF or NMP as the solvent. NMP is recommended for its superior solvating properties, which can be beneficial for hindered couplings.[15]
Allow the solution to pre-activate for 1-5 minutes. The solution may change color.
Coupling Reaction:
Add the pre-activated amino acid solution to the deprotected resin.
Agitate the mixture at room temperature. Due to potential steric hindrance, a longer coupling time is recommended. Allow the reaction to proceed for 2-4 hours .
Monitoring the Coupling:
Take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test . A negative result (beads remain colorless/yellow) indicates a complete coupling. The standard Kaiser test will not work as it detects primary amines, and the azetidine is a secondary amine.
If the test is positive (blue/green beads), indicating incomplete coupling, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").[15]
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
Chain Elongation: Proceed to the deprotection and coupling of the next standard Fmoc-amino acid in the sequence using the cyclical workflow.
Protocol 2: Cleavage and Global Deprotection
Final Deprotection: Remove the terminal Fmoc group with 20% piperidine/DMF.
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 2 hours.
Cleavage: Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin (approx. 10 mL per gram of resin).
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 50 mL centrifuge tube filled with cold diethyl ether. A white precipitate (the crude peptide) should form.
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification.
Analytical Characterization of the Final Peptidomimetic
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized molecule.[21][22]
Procedure: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA). Purify using a C18 column with a water/acetonitrile gradient.
Analysis: Collect fractions and analyze them by analytical HPLC to determine purity. The chromatogram should show a single major peak corresponding to the target peptide.[23]
Identity Confirmation
Method: Mass Spectrometry (MS), typically Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure: An aliquot of the purified peptide is analyzed to determine its molecular weight.
Analysis: The observed mass should match the calculated theoretical mass of the azetidine-containing peptidomimetic, confirming its identity.[23][24]
Structural Elucidation
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy.
Procedure: 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY) NMR experiments are performed on the purified peptide.
Analysis: NMR provides detailed structural information, confirming the presence and connectivity of the 3-(3-Fluoro-4-methoxyphenoxy)azetidine moiety and providing insights into the peptide's solution-state conformation.[25]
The following table shows an example of expected analytical data for a hypothetical model peptide (Ac-Ala-[Aze] -Gly-NH₂, where [Aze] is the azetidine moiety).
Analysis Method
Expected Result
Purpose
Analytical RP-HPLC
Single major peak >95% purity
Purity Assessment
LC-MS (ESI+)
Calculated [M+H]⁺: 425.18
Identity Confirmation
Observed [M+H]⁺: 425.19
¹⁹F NMR
Single resonance in the aromatic region
Confirms presence of fluorine
¹H NMR
Characteristic signals for the azetidine ring protons and phenoxy substituents
Structural Confirmation
Structural and Pharmacokinetic Implications
The successful incorporation of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is not merely a synthetic achievement; it is a strategic design choice with profound implications.
Conformational Control
The azetidine ring acts as a potent turn-inducer, but its influence differs from that of proline.[5] It disrupts canonical secondary structures like poly-proline type II helices and introduces a more severe bend in the peptide backbone, potentially leading to novel receptor interactions.[26] This conformational rigidity can pre-organize the peptidomimetic into its bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.
Caption: Rationale for incorporating the substituted azetidine moiety.
Enhanced Drug-like Properties
Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450.[11] Placing the fluorine on the aromatic ring can block a common site of oxidative metabolism, thereby increasing the half-life of the compound.[9][27]
Lipophilicity and Permeability: The fluoro and methoxyphenoxy groups increase the lipophilicity of the peptide backbone at a specific site, which can enhance its ability to cross cellular membranes. This is a critical factor for improving oral bioavailability and reaching intracellular targets.[11][27]
Conclusion
The 3-(3-Fluoro-4-methoxyphenoxy)azetidine moiety is a powerful and versatile building block for the design of advanced peptidomimetics. Its incorporation provides a unique combination of conformational constraint and physicochemical modulation that can address key challenges in peptide drug development. By following the robust SPPS protocols detailed in this guide, researchers can efficiently synthesize these complex molecules. The subsequent improvements in metabolic stability, conformational rigidity, and potential target affinity make this a highly valuable strategy for developing next-generation therapeutic leads.
References
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
Trimble, L. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
Saunders, C. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]
Baeza, J. L., et al. (2009). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
Martín-Martínez, M., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]
Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118-25. [Link]
Gu, L., et al. (2012). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Trimble, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
Al-Sanea, M. M. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure. [Link]
Baeza, J. L., et al. (2009). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ResearchGate. [Link]
Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters. [Link]
GenScript. (2025). The Role of HPLC Analysis in Peptide Characterization. GenScript. [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
Scott, J. S. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
Dave, A. J., et al. (2024). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]
Nogrady, T., & Weaver, D. F. (Eds.). (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press. (General reference for synthetic approaches).
Kruszynski, M. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]
Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
Lundquist IV, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. PubMed. [Link]
Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]
Google Patents. (2017). The synthetic method of 3 fluoro azetidine derivatives.
Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. [Link]
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
Isidro-Llobet, A., et al. (2013). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal. [Link]
Saunders, C. P., et al. (2024). Strategies for the synthesis of azetidine-modified linear peptides. ResearchGate. [Link]
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
Carboni, B., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. [Link]
Technical Support Center: Troubleshooting 3-(3-Fluoro-4-methoxyphenoxy)azetidine Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist in early-phase drug discovery, I frequently assist research teams in overcoming the physicochemical hurdles associated with novel building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist in early-phase drug discovery, I frequently assist research teams in overcoming the physicochemical hurdles associated with novel building blocks.
Working with 3-(3-Fluoro-4-methoxyphenoxy)azetidine presents a classic dichotomy in medicinal chemistry: it combines a highly basic, hydrophilic secondary amine (the azetidine ring) with a lipophilic, halogenated aromatic ether. Understanding the causality behind how these two domains interact with solvents, pH, and atmospheric moisture is the key to preventing failed assays and erratic pharmacokinetic data.
Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, validated protocols, and structural workflows to ensure absolute scientific integrity in your handling of this compound.
Part 1: Mechanistic FAQ & Troubleshooting Guide
Q1: Why does my 3-(3-Fluoro-4-methoxyphenoxy)azetidine precipitate immediately when diluted from DMSO into PBS (pH 7.4)?
The Causality: This is a classic kinetic solubility failure [2]. Unsubstituted azetidine is a strong base with a pKa of 11.29 [5]. The electronegative oxygen at the 3-position exerts an inductive electron-withdrawing effect, lowering the pKa of your compound to approximately 8.5–9.5[4]. At pH 7.4, a significant fraction of the molecule remains protonated, but the highly lipophilic 3-fluoro-4-methoxyphenyl moiety drives hydrophobic aggregation. When you transition the compound from a universal solvent (DMSO) into an aqueous buffer, the solvent capacity drops drastically, forcing the lipophilic domains to self-associate and crash out of the supersaturated state.
The Fix: Do not use direct high-concentration spikes. Use a step-down serial dilution method, or introduce a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the assay buffer prior to adding the DMSO stock.
Q2: My DMSO stock solution of the HCl salt form is turning cloudy over time. What is happening?
The Causality: Moisture ingress. Azetidine hydrochloride salts are highly hygroscopic. If your DMSO is not strictly anhydrous, or if the vial is opened repeatedly in a humid lab, the solvent absorbs atmospheric water[3]. Paradoxically, a mixed DMSO/water system can have a vastly lower solvation capacity for lipophilic salts than either pure DMSO or pure water alone, leading to sudden crystallization.
The Fix: Always use fresh, anhydrous DMSO (≤0.005% water) stored under argon [3]. Aliquot your master stocks into single-use vials immediately upon preparation to eliminate freeze-thaw cycles and ambient moisture exposure.
Q3: How should I formulate this building block for in vivo pharmacokinetic (PK) dosing?
The Causality: The free base has negligible aqueous solubility in the neutral pH of the intestine, while the salt form may dissolve in the stomach (pH 2.0) but precipitate upon entering the duodenum (pH 6.5).
The Fix: Utilize a co-solvent/surfactant vehicle to encapsulate the lipophilic aromatic ring while keeping the amine solvated. A field-proven formulation for basic lipophilic amines is 5% DMSO / 10% Solutol HS15 / 85% Saline , or complexation with 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
Part 2: Physicochemical Data & Solubility Profiles
To facilitate rapid decision-making, the quantitative solubility parameters and expected behaviors of 3-(3-Fluoro-4-methoxyphenoxy)azetidine are summarized below.
Compound State
Solvent System
Max Kinetic Solubility
Storage Recommendation
Mechanistic Rationale
Free Base
Anhydrous DMSO
>50 mM
-20°C, desiccated
High lipophilicity of the fluorinated aromatic ring is easily solvated by DMSO's hydrophobic methyl groups [1].
Free Base
PBS (pH 7.4)
<10 µM
Make fresh from DMSO
Neutral pH suppresses full protonation; lipophilic domain drives rapid aggregation.
HCl Salt
Water (pH 4.0)
>100 mM
4°C, sealed
Full protonation of the azetidine nitrogen (pKa ~9.0) ensures robust ion-dipole interactions with water [4].
HCl Salt
PBS (pH 7.4)
~50–100 µM
Monitor for turbidity
Buffer capacity of PBS forces partial deprotonation, lowering the solubility ceiling.
Part 3: Diagnostic Workflow
Use the following decision tree to diagnose and resolve solubility issues dynamically during your assay preparations.
Figure 1: Decision tree for diagnosing and resolving azetidine derivative solubility issues.
Part 4: Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can ruin IC50 curves by reducing the actual concentration of the compound in solution. Implement the following self-validating protocols.
Protocol A: Preparation and Validation of Anhydrous DMSO Stocks
Objective: Create a stable 10 mM master stock that resists moisture-induced precipitation.
Equilibration: Remove the lyophilized vial of 3-(3-Fluoro-4-methoxyphenoxy)azetidine from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. (Failure to do this causes immediate condensation of atmospheric moisture onto the powder).
Solvation: Add the calculated volume of commercially sealed, anhydrous DMSO (≤0.005% H₂O) to achieve a 10 mM concentration.
Agitation: Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes.
Self-Validation (Micro-pellet Check): Transfer 100 µL of the stock to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a dark background. If a white micro-pellet is visible, your compound is not fully dissolved; you must add more DMSO or gently warm the solution to 37°C.
Storage: Aliquot the remaining stock into single-use PCR tubes, blanket with argon gas, and store at -20°C.
Protocol B: Kinetic Aqueous Solubility Assessment via Laser Nephelometry
Objective: Determine the exact concentration at which the compound crashes out of your specific assay buffer.
Preparation: Prepare a 10 mM DMSO stock of the compound (per Protocol A).
Serial Spiking: In a 96-well clear-bottom plate, add 198 µL of your target assay buffer (e.g., PBS pH 7.4) to a row of wells.
Titration: Spike 2 µL of serially diluted DMSO stocks into the buffer to create final compound concentrations of 1, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration remains constant at 1.0% across all wells [2].
Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM.
Measurement: Read the plate using a laser nephelometer (measuring forward light scatter).
Self-Validation (Control Gating): Include a well with 1% DMSO in buffer (Blank) and a well with 100 µM Amiodarone (Known insoluble positive control). The kinetic solubility limit is defined as the highest concentration of 3-(3-Fluoro-4-methoxyphenoxy)azetidine where the nephelometry signal remains within 3 standard deviations of the Blank well.
References
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors
Journal of Medicinal Chemistry - ACS Publications
URL
In Vitro Solubility Assays in Drug Discovery
ResearchGate
URL
Azetidine-2-carboxylic acid | CAS 2517-04-6
Selleck Chemicals
URL
pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives
ResearchGate
URL
Azetidine
Wikipedia
URL
Optimization
Technical Support Center: Preventing Azetidine Ring Opening in Chemical Synthesis
Azetidines are highly valued in modern medicinal chemistry for their ability to improve ligand efficiency, provide rigid three-dimensional scaffolds, and act as bioisosteres for larger heterocycles. However, their inhere...
Author: BenchChem Technical Support Team. Date: March 2026
Azetidines are highly valued in modern medicinal chemistry for their ability to improve ligand efficiency, provide rigid three-dimensional scaffolds, and act as bioisosteres for larger heterocycles. However, their inherent thermodynamic instability often leads to undesired ring-opening decomposition during synthesis.
This technical guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to maintain azetidine ring integrity throughout complex synthetic workflows.
Core Principles & Mechanisms (The "Why")
To prevent degradation, one must first understand the causality behind it. The following diagram illustrates the primary mechanistic pathway that leads to azetidine failure.
Mechanistic pathway of acid-catalyzed azetidine ring opening.
Frequently Asked Questions
Q1: Why are azetidines so prone to ring-opening compared to larger heterocycles?A1: The primary driver is ring strain. Azetidines possess approximately 25.4 kcal/mol of ring strain, placing their stability directly between highly reactive aziridines (27.7 kcal/mol) and thermodynamically stable pyrrolidines (5.4 kcal/mol) 1. This built-in strain provides a strong thermodynamic driving force for
-N–C bond cleavage whenever the nitrogen atom is electronically activated.
Q2: How do Lewis acids and Brønsted acids catalyze the decomposition?A2: Both Lewis and Brønsted acids coordinate to or protonate the basic azetidine nitrogen. This generates a highly reactive, positively charged azetidinium intermediate. This activation significantly lowers the energy barrier for an SN2-type nucleophilic attack. Once activated, even weak nucleophiles (like solvent molecules, halides, or pendant functional groups) can attack the adjacent carbon, cleaving the ring to release the strain .
Q3: What role do protecting groups play in stabilizing the azetidine ring?A3: Electron-withdrawing groups (EWGs) such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) are critical for stability. By delocalizing the nitrogen's lone pair, EWGs drastically reduce its basicity and nucleophilicity. This prevents unwanted protonation under mildly acidic conditions and inhibits coordination with Lewis acids, effectively shutting down the activation step required for ring cleavage 2.
Quantitative Stability Data
Understanding the precise thermodynamic boundaries of your substrate is essential. The table below summarizes the relationship between pH, ring strain, and the half-life of azetidine derivatives based on rigorous stability studies 3.
Neutral conditions prevent azetidinium ion formation.
Troubleshooting Guide (Scenario-Based)
Decision tree for troubleshooting azetidine degradation during synthesis.
Scenario A: Degradation during Amide Coupling / Acylation
Issue: Formation of
-chloroamines or other ring-opened byproducts when reacting unprotected azetidines with acyl chlorides.
Causality: Acyl chlorides frequently contain residual HCl, and the acylation process itself generates HCl as a byproduct. This acid protonates the unreacted azetidine, triggering cleavage.
Solution: Kinetically disfavor the ring-opening by performing the reaction at low temperatures (0 °C to -78 °C). Always use a non-nucleophilic base (e.g., DIPEA or TEA) in excess to immediately scavenge generated acid 4.
Issue: Purified N-substituted azetidines containing pendant amide or nucleophilic groups degrade over time in storage or solution.
Causality: An intramolecular SN2 attack occurs where the pendant nucleophile attacks the strained ring. This is highly sensitive to the pKa of the azetidine nitrogen.
Solution: Store compounds in unbuffered, neutral solutions or as solid free bases. If redesigning the molecule is an option, increase the steric hindrance around the azetidine carbons or modulate the pKa to prevent the initial protonation step 3.
Scenario C: Acidic Workup and Purification Losses
Issue: Drastic reduction in yield or complete loss of product during silica gel chromatography.
Causality: Standard silica gel is inherently acidic. The prolonged residence time of the azetidine on the acidic stationary phase catalyzes degradation 2.
Solution: Pre-treat the silica gel by flushing the column with a solvent system containing 1-2% triethylamine (TEA) to neutralize acidic sites. Alternatively, switch to basic alumina as the stationary phase.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating built-in checks to ensure ring integrity is maintained at every step.
Protocol 1: Low-Temperature Acylation of Unprotected Azetidines
Objective: Form an amide bond using an acyl chloride without triggering acid-mediated nucleophilic ring cleavage.
System Preparation: Flame-dry a round-bottom flask under argon. Dissolve the azetidine free base (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: A large excess of a sterically hindered, non-nucleophilic base ensures instantaneous neutralization of HCl without competing for the electrophile.
Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.
Electrophile Addition: Dissolve the acyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes. Validation Check: Monitor the internal temperature; it must not exceed 5 °C to prevent providing the activation energy required for ring opening.
Reaction Monitoring: Stir at 0 °C. Check progress via TLC (pre-neutralized silica plates) or LC-MS every 15 minutes.
Quenching & Workup (Critical): Once the starting material is consumed, quench immediately with saturated aqueous NaHCO3 while still at 0 °C. Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure at a bath temperature strictly below 30 °C.
Protocol 2: Mild Deprotection of N-Boc Azetidines
Objective: Remove a Boc protecting group to reveal the basic azetidine without destroying the newly exposed, vulnerable ring.
Solvent Selection: Dissolve the N-Boc azetidine (1.0 equiv) in a 4:1 mixture of DCM and Anisole. Causality: Anisole acts as a carbocation scavenger, preventing the generated t-butyl cation from alkylating the newly freed azetidine nitrogen.
Acid Addition: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration.
Validation Check: Monitor via LC-MS. The reaction should be complete within 1-2 hours. Do not let the reaction stir overnight, as prolonged exposure to TFA will eventually cause ring cleavage.
Workup: Concentrate the mixture under a stream of nitrogen (do not heat). Redissolve the crude TFA salt in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10. Causality: Rapidly transitioning the molecule from its activated azetidinium TFA salt back to the stable free base halts any degradation pathways.
References
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
Technical Support Center: Purification Strategies for 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Welcome to the technical support and troubleshooting center for the isolation and purification of 3-(3-Fluoro-4-methoxyphenoxy)azetidine . This guide is engineered for researchers, medicinal chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the isolation and purification of 3-(3-Fluoro-4-methoxyphenoxy)azetidine . This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the unique physicochemical challenges of aryloxyazetidine building blocks.
The incorporation of an aryloxy moiety at the 3-position of the azetidine ring introduces a key pharmacophoric element with the potential for diverse biological activities, often utilized in the development of monoamine transporter ligands and kinase inhibitors[1]. However, the inherent polarity, the highly basic secondary amine (pKa ~9–10), and the sensitivity of the ether linkage make purification a significant bottleneck[2].
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My azetidine free base is streaking severely on standard silica gel, leading to poor recovery. Why is this happening and how do I fix it?
Causality: The secondary amine of the azetidine ring is highly basic. Silanol groups on standard unmodified silica gel (SiO₂) are mildly acidic (pKa ~4.5). This strong acid-base interaction causes the azetidine to ionically bind to the stationary phase, resulting in severe streaking and irreversible adsorption.
Solution: Do not use standard silica for the free base. Instead, utilize amine-modified silica (NH₂-silica) which masks the acidic silanols. Alternatively, if you must use standard silica, add a basic modifier (e.g., 1–5% Triethylamine or 1% aqueous NH₄OH) to your mobile phase to competitively saturate the silanol binding sites.
Q2: I am trying to remove unreacted 3-fluoro-4-methoxyphenol from my N-Boc protected intermediate. Standard aqueous washes aren't working. What is the best approach?
Causality: The starting phenol is weakly acidic but highly lipophilic due to the fluoro and methoxy substitutions. During standard water or brine washes, it remains partitioned in the organic solvent alongside your N-Boc intermediate.
Solution: Wash the organic layer (EtOAc or DCM) with 1N NaOH . The strong base deprotonates the phenol to its highly water-soluble phenoxide salt, cleanly driving it into the aqueous phase while the neutral N-Boc azetidine remains in the organic layer[3].
Self-Validating Check: Acidify the discarded aqueous NaOH wash with HCl; if the phenol was successfully extracted, the aqueous layer will turn cloudy as the neutral phenol precipitates.
Q3: During Boc deprotection with TFA, I am observing low yields of the final free base. What is the mechanism of failure?
Causality: The failure usually occurs during the workup, not the deprotection itself. Acidolysis with Trifluoroacetic acid (TFA) converts the N-Boc intermediate into an azetidinium TFA salt[3]. Because this salt is highly water-soluble, incomplete neutralization during the free-basing step causes the product to be lost in the aqueous waste.
Solution: After removing excess TFA in vacuo, redissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Critical Step: You must verify that the aqueous layer reaches pH ~9. Only at this pH is the azetidine fully deprotonated to its free base, allowing it to partition back into the organic phase for successful extraction[3].
For basic azetidines, an SCX-2 (propylsulfonic acid bonded sorbent) cartridge is the industry gold standard. This method is exceptionally useful when the main impurities are neutral or acidic (e.g., cleaved Boc byproducts, unreacted phenols)[2],[4].
Step-by-Step Methodology:
Conditioning: Pre-condition the SCX-2 cartridge with 2 Column Volumes (CV) of Methanol (MeOH).
Loading: Dissolve the crude 3-(3-Fluoro-4-methoxyphenoxy)azetidine in a low-ionic-strength solvent (e.g., DCM or MeOH) and load it onto the column.
Causality: The basic azetidine nitrogen protonates and binds ionically to the sulfonic acid groups on the stationary phase[2].
Washing: Wash the column with 3 CV of MeOH followed by 2 CV of DCM.
Self-Validating Check: Analyze the wash fractions via LC-MS. They should contain neutral/acidic impurities but zero target azetidine mass. If target mass is detected, the column capacity was exceeded.
Elution: Elute the target compound using 2M Ammonia in Methanol (NH₃/MeOH).
Causality: The high concentration of ammonia deprotonates the azetidine, breaking the ionic bond and releasing the free base[2].
Isolation: Concentrate the ammoniacal fractions in vacuo to yield the pure free base.
Fig 1: SCX-2 Catch-and-Release workflow for basic azetidine purification.
Protocol B: N-Boc Deprotection and Phase-Partitioning
When synthesizing the molecule from an N-Boc protected precursor, strict adherence to phase-partitioning principles ensures high purity without the need for chromatography[3].
Fig 2: Mechanism of N-Boc deprotection and free-basing for aryloxyazetidines.
Part 3: Quantitative Data & Strategy Comparison
To optimize your workflow, select the purification strategy that aligns with the current state of your analyte.
Purification Strategy
Target Analyte State
Primary Impurities Removed
Typical Recovery (%)
Scalability
SCX-2 Catch & Release
Free Base (Amine)
Neutrals, Acids, Unreacted Phenol
85 - 95%
Excellent (Multi-gram)
Amine-Modified Silica
Free Base (Amine)
Polar and non-polar organics
75 - 85%
Good
Standard Silica (SiO₂)
N-Boc Intermediate
Unreacted starting materials
80 - 90%
Excellent
RP-Preparative HPLC
Free Base or Salt
Closely related structural analogs
60 - 75%
Moderate (Polishing only)
References
Bellenie, B. R., et al. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry / PMC. Available at:[Link]
Part 1: The Causality of Temperature in Azetidine Chemistry
Welcome to the Technical Support Center for Azetidine Chemistry. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the unique challenges of azetidine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Azetidine Chemistry. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the unique challenges of azetidine coupling reactions.
Azetidines are highly strained, four-membered nitrogen heterocycles that are increasingly utilized as privileged scaffolds in medicinal chemistry to improve pharmacokinetic profiles. However, their inherent ring strain (~26 kcal/mol) makes them notoriously sensitive to thermal stress, leading to a narrow "Goldilocks" zone for reaction optimization.
When optimizing coupling reactions (such as Buchwald-Hartwig aminations, Suzuki-Miyaura cross-couplings, or amide bond formations) involving azetidines, temperature is the most critical variable.
The High-Temperature Trap: Heating reactions above 90 °C often provides the activation energy necessary to overcome the high ring strain, triggering nucleophilic ring-opening or base-mediated degradation[1]. In palladium-catalyzed cross-couplings, elevated temperatures combined with strong bases can also promote unwanted β-hydride elimination pathways.
The Low-Temperature Stagnation: Conversely, running reactions at room temperature can result in sluggish kinetics. Azetidines, particularly 3-substituted variants, present significant steric hindrance. Furthermore, the
-hybridized nitrogen in azetidine has altered s-character compared to standard secondary amines, which can reduce its nucleophilicity.
To achieve successful coupling, the thermodynamic instability of the azetidine ring must be bypassed using highly active catalytic systems or specialized coupling reagents, allowing the reaction to proceed efficiently at mild temperatures (45 °C – 80 °C)[2].
Part 2: Troubleshooting FAQs
Q1: I am attempting a Buchwald-Hartwig amination with an intact azetidine ring, but at 100 °C, I am primarily isolating ring-opened byproducts. How can I prevent this?A: The ring-opening is caused by the combination of thermal stress and the nucleophilic base (e.g.,
or ) attacking the strained electrophilic carbons of the azetidine.
Solution: Lower the reaction temperature to 45 °C – 60 °C[2]. To maintain catalytic turnover at this lower temperature, switch to a highly active, sterically hindered dialkylbiaryl phosphine ligand (such as RuPhos or BrettPhos) paired with a palladium precatalyst (e.g., Pd G3 or G4). Replace strong alkoxide bases with milder alternatives like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or Lithium bis(trimethylsilyl)amide (LHMDS), which are less prone to initiating nucleophilic ring opening[2].
Q2: My amide coupling using azetidine-3-carboxylic acid and a secondary amine is stalling at room temperature. Is it safe to heat the reaction to 60 °C?A: Heating is not recommended as it increases the risk of epimerization at the
-chiral center and can lead to thermal degradation. The stalling is likely due to the steric bulk at the 3-position of the azetidine.
Solution: Instead of increasing the temperature, increase the reactivity of your active ester. Switch from standard reagents like EDC/HOBt to highly efficient uronium/aminium salts like HATU or COMU. Alternatively, using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be highly effective for sterically hindered azetidine couplings at room temperature without inducing side reactions[3]. Use a non-nucleophilic base like DIPEA to minimize off-target reactivity.
Q3: During the Suzuki-Miyaura cross-coupling of an azetidine-containing aryl bromide, I am observing significant protodehalogenation. How do I optimize this?A: Protodehalogenation in this context usually means the oxidative addition is occurring, but the transmetalation step is too slow, allowing the Pd-intermediate to undergo reduction.
Solution: Do not increase the temperature, as this will accelerate the decomposition of the boronic acid/ester. Instead, optimize the biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) to improve the solubility of the base. Utilizing a precatalyst like XPhos Pd G3 allows the reaction to proceed rapidly at 40 °C – 60 °C, ensuring transmetalation outcompetes protodehalogenation.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the optimized temperature ranges and reagent selections for various azetidine coupling reactions to maximize yield and minimize ring-opening.
Coupling Type
Standard Temp
Optimized Temp
Preferred Catalyst/Reagent
Preferred Base
Primary Failure Mode at High Temp
Buchwald-Hartwig
90 °C - 110 °C
45 °C - 80 °C
RuPhos Pd G3 / BrettPhos
LHMDS or
Nucleophilic ring opening; Glutarimide hydrolysis[2]
These self-validating protocols are designed with built-in checkpoints to ensure the integrity of the azetidine ring is maintained throughout the workflow.
Protocol 1: Low-Temperature Buchwald-Hartwig Amination of Azetidines[2]
This protocol utilizes a highly active precatalyst to enable C-N bond formation below the thermal degradation threshold of the azetidine ring.
Preparation: In an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), the azetidine-containing amine (1.2 equiv), and
Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times).
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration) via syringe.
Reaction Execution: Place the vial in a pre-heated reaction block set strictly to 45 °C . Stir vigorously (800 rpm) for 16 hours.
Validation Check: Monitor by LC-MS. The mass of the desired product should be dominant. If a mass corresponding to
or appears, ring-opening hydrolysis has occurred, indicating the solvent was not sufficiently anhydrous or the base was too harsh.
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
Protocol 2: Mild Amide Coupling using DEPBT[4]
Designed for sterically hindered azetidine-3-carboxylic acids or 3-aminoazetidines.
Activation: Dissolve the azetidine carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous DMF (0.1 M) at 0 °C under inert atmosphere.
Reagent Addition: Add DEPBT (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv).
Coupling: Allow the reaction to slowly warm to room temperature (20 °C - 25 °C) . Do not apply external heat. Stir for 12-18 hours.
Validation Check: TLC monitoring (Ninhydrin stain). The disappearance of the primary/secondary amine spot indicates completion.
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (if products are not acid-sensitive), water, and brine to remove DMF and DEPBT byproducts. Dry over and concentrate.
Part 5: Reaction Pathway Visualization
The following diagram illustrates the thermodynamic pathways of azetidine substrates under varying temperature conditions during cross-coupling reactions.
Caption: Temperature-dependent reaction pathways of azetidines highlighting the balance between catalytic coupling and ring-opening degradation.
References
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information (PMC). Available at:[Link]
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. Available at:[Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at:[Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]
Technical Support Center: Troubleshooting 3-(3-Fluoro-4-methoxyphenoxy)azetidine Synthesis
Welcome to the Application Support Center. The aryloxyazetidine motif is a critical pharmacophore widely utilized by medicinal chemists to modulate lipophilicity (LogP) and improve metabolic stability compared to traditi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. The aryloxyazetidine motif is a critical pharmacophore widely utilized by medicinal chemists to modulate lipophilicity (LogP) and improve metabolic stability compared to traditional piperidine or pyrrolidine analogs[1].
However, synthesizing 3-(3-Fluoro-4-methoxyphenoxy)azetidine presents specific challenges. The standard synthetic route relies on a Mitsunobu etherification followed by an N-Boc deprotection[2]. Researchers frequently encounter low purity due to persistent reaction byproducts, incomplete deprotection, or degradation of the highly strained azetidine core. This guide provides a self-validating protocol, diagnostic data, and a targeted Q&A to help you troubleshoot and optimize your workflow.
Reaction Workflow & Impurity Pathways
Understanding where impurities originate is the first step in troubleshooting. The diagram below illustrates the standard synthetic pathway and the critical junctions where side reactions occur.
Fig 1: Reaction workflow and impurity generation pathways in 3-(3-Fluoro-4-methoxyphenoxy)azetidine synthesis.
Self-Validating Experimental Protocol
To ensure high purity, do not simply execute steps; validate them in real-time. The following protocol integrates causality and built-in analytical checkpoints.
Phase 1: Mitsunobu Etherification
Objective: Couple the azetidinol and phenol while minimizing unreacted starting materials.
Preparation : Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 3-Fluoro-4-methoxyphenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the mixture to 0°C.
Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the premature thermal degradation of the azodicarboxylate reagent.
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
Validation Checkpoint 1: Analyze via LC-MS. Confirm >95% consumption of the phenol (m/z 141 [M-H]⁻) and the appearance of the N-Boc intermediate (m/z 298 [M+H]⁺).
Workup & Precipitation : Quench with water and extract with EtOAc. Wash the organic layer with 1M NaOH to remove unreacted phenol. Concentrate the organics, then resuspend the crude residue in cold Diethyl Ether/Hexane (1:5).
Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in cold non-polar solvent mixtures and will crash out as a white solid, allowing you to filter it off before chromatography[2].
Purification : Filter the suspension and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient).
Phase 2: Chemoselective Boc Deprotection
Objective: Cleave the tert-butyl carbamate without compromising the azetidine ring or the aryl ether.
Preparation : Dissolve the purified N-Boc intermediate in anhydrous DCM (0.1 M) and cool to 0°C.
Deprotection : Add 4M HCl in Dioxane (10.0 eq) dropwise.
Causality: Using HCl/Dioxane instead of neat Trifluoroacetic acid (TFA) prevents the formation of highly acidic microenvironments that can trigger azafulvenium-mediated ring opening[3] and protects the 4-methoxy group from ether cleavage[4].
Reaction : Stir at room temperature for 2–4 hours.
Validation Checkpoint 2: Monitor strictly by LC-MS. The reaction is complete only when the m/z 298 peak is entirely absent.
Isolation : Concentrate the mixture in vacuo. Triturate the resulting hydrochloride salt with cold diethyl ether to remove non-polar impurities, filter, and dry under high vacuum.
Quantitative Diagnostic Data
Use the following table to match your analytical data against common impurities to diagnose your specific failure point.
Impurity Profile
Diagnostic Mass (LC-MS)
Key NMR Signature (¹H / ³¹P)
Acceptable Limit
Triphenylphosphine Oxide (TPPO)
m/z 279[M+H]⁺
³¹P NMR: ~29.0 ppm (s)
< 1.0% (AUC)
Residual N-Boc Intermediate
m/z[Target+100]⁺
¹H NMR: 1.40 ppm (9H, s)
< 0.5% (AUC)
Ring-Opened Byproduct
m/z[Target+18]⁺
Loss of azetidine multiplet (~4.0-4.5 ppm)
< 2.0% (AUC)
Demethylated Phenol
m/z[Target-14]⁺
Loss of O-CH₃ singlet (~3.85 ppm)
< 0.1% (AUC)
Troubleshooting Guides & FAQs
Q1: My final product is heavily contaminated with a mass of 279 Da. What is this, and how do I remove it?A: This is Triphenylphosphine oxide (TPPO, [M+H]⁺ = 279), a notorious stoichiometric byproduct of the Mitsunobu reaction[2]. TPPO often co-elutes with aryloxyazetidines during silica gel chromatography due to its similar polarity and hydrogen-bonding capabilities.
Solution: Do not rely solely on column chromatography. Implement the pre-column precipitation step detailed in Phase 1 of our protocol (trituration in 1:5 cold Et₂O/Hexane). Alternatively, switch to polymer-supported PPh₃, which can be removed via simple filtration.
Q2: I am observing a significant impurity with a mass of +100 Da relative to my target. Why is the deprotection failing?A: A mass of +100 Da indicates incomplete N-Boc deprotection (residual tert-butyl carbamate)[1].
Solution: Ensure your HCl/Dioxane reagent is fresh; HCl gas escapes over time, significantly lowering the molarity of older solutions. Increase the reaction time to 4 hours and validate completion via LC-MS before concentrating. Do not heat the reaction to force completion, as this will destroy the azetidine core.
Q3: My yield is extremely low, and the ¹H NMR shows missing azetidine ring protons alongside new aliphatic signals. What happened?A: You are experiencing acid-catalyzed azetidine ring opening. The four-membered azetidine ring possesses ~26 kcal/mol of ring strain. Under harsh acidic conditions (e.g., prolonged exposure to TFA), the ether oxygen can assist in the formation of an azafulvenium ion intermediate, leading to irreversible ring opening[3].
Solution: If 4M HCl/Dioxane is still causing ring opening for your specific substrate, switch to a milder, base-promoted deprotection strategy. Heating the intermediate with Cs₂CO₃ in Methanol has been proven to effectively remove Boc groups while preserving highly sensitive azetidine cores[5].
Q4: I see a trace impurity lacking the methoxy methyl group (M-14 Da). How do I prevent this?A: This is the demethylated phenol byproduct, caused by ether cleavage. Strong acids can inadvertently cleave aryl ethers, a known side reaction when using unoptimized or excessively harsh acidic protocols[4].
Solution: Strictly control the temperature during the HCl/Dioxane deprotection, keeping it at or below room temperature. Never use Lewis acids (like BBr₃) or strong hydrohalic acids like HBr or HI, which are classical reagents for aryl ether demethylation.
References
National Institutes of Health (PMC). "7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis". Journal of Medicinal Chemistry. URL:[Link]
RSC Publishing. "Mechanistic investigations of spiro-oxindole azetidines and azafulvenium ion intermediates". Organic Chemistry. URL: [Link]
ChemRxiv. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)". ChemRxiv. URL: [Link]
National Institutes of Health (PMC). "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis". NIH. URL: [Link]
Technical Support Center: Fluorinated Azetidine Purification & Troubleshooting
Welcome to the Advanced Technical Support Center for the purification of fluorinated azetidines. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the physicochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the purification of fluorinated azetidines. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the physicochemical causality that dictates the behavior of these highly strained, heavily modified heterocycles.
Fluorinated azetidines (e.g., 3-fluoroazetidine, 3,3-difluoroazetidine) are highly prized in medicinal chemistry for their ability to modulate metabolic stability and lipophilicity without adding significant steric bulk. However, their purification is notoriously difficult due to extreme volatility, altered basicity, and high susceptibility to acid-catalyzed ring-opening.
Part 1: Quantitative Physicochemical Data
To troubleshoot purification, one must first understand how fluorine substitution alters the fundamental properties of the azetidine ring. The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen lone pair, significantly lowering the basicity (pKa) of the conjugate acid[1]. Furthermore, the reduction in polarizability decreases intermolecular interactions, increasing volatility.
Table 1: Physicochemical Comparison of Azetidine Derivatives
Compound
Substitution
Approx. Conjugate Acid pKa
Volatility / Boiling Point Trend
Primary Purification Challenge
Azetidine
None
~11.2
~62 °C (High)
High basicity causes streaking on silica.
3-Fluoroazetidine
Mono-fluorinated
~9.0
Lower than base azetidine
Separation from non-fluorinated precursors.
3,3-Difluoroazetidine
Di-fluorinated
~7.0
Lowest (Extremely volatile)
Acid-catalyzed ring-opening on standard silica.
(Note: pKa values are extrapolated from established trends in homologous fluorinated saturated heterocycles, where gem-difluorination drastically reduces basicity compared to the non-fluorinated parent[2].)
Part 2: Troubleshooting Guides & FAQs
Q1: My 3,3-difluoroazetidine degrades or forms multiple unknown impurities during standard silica gel chromatography. What is happening and how do I prevent it?
Causality: Azetidines are inherently strained four-membered rings. Standard, unmodified silica gel is mildly acidic (pH ~4.5–5.5). This acidity is sufficient to protonate the weakly basic fluorinated azetidine nitrogen. Once protonated, the strained ring is highly activated toward nucleophilic attack by ambient water or surface silanol groups, leading to ring-opened amino-alcohol impurities[3].
Solution: Abandon standard acidic silica gel for these specific substrates. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[4], which is specifically designed for polar, water-soluble compounds and operates under milder conditions. If normal-phase chromatography is absolutely required, use amine-functionalized silica or pre-treat standard silica gel by flushing the column with 2-5% triethylamine (TEA) in hexanes to neutralize all acidic active sites prior to loading your sample.
Q2: I have a crude mixture containing unreacted azetidine and my target 3-fluoroazetidine. They co-elute on TLC. How can I separate them without chromatography?
Causality: The electronegative fluorine atom exerts a strong inductive electron withdrawal, which stabilizes the unprotonated amine. This creates a significant basicity gap: the conjugate acid of 3-fluoroazetidine has a pKa of ~9.0, while non-fluorinated azetidine has a pKa of ~11.2[1][2].
Solution: Implement a precise pH-gradient liquid-liquid extraction. By adjusting the aqueous phase to a pH exactly between the two pKa values (e.g., pH 9.5), the less basic 3-fluoroazetidine will exist primarily as a neutral free base and partition into the organic phase. The more basic non-fluorinated azetidine remains protonated (as a water-soluble salt) in the aqueous phase.
Q3: I am consistently losing my fluorinated azetidine product during rotary evaporation. How do I isolate it safely?
Causality: Fluorination reduces the polarizability of the molecule compared to hydrogen or hydroxyl groups. This reduction in intermolecular dispersion forces, combined with the low molecular weight of the azetidine core, makes free-base fluorinated azetidines exceptionally volatile.
Solution: Never attempt to isolate low-molecular-weight fluorinated azetidines as free bases. Always isolate them as stable, non-volatile salts. Prior to solvent removal, treat the organic solution with a stoichiometric excess of anhydrous hydrogen chloride (HCl) in dioxane or diethyl ether to precipitate the azetidine hydrochloride salt.
Part 3: Experimental Workflows & Visualizations
Workflow 1: pKa-Driven Separation Logic
Workflow for pH-selective extraction of fluorinated azetidines.
Workflow 2: Fluorination Quench & Purification
Safe quenching and chromatographic purification pathway for fluorination reactions.
Part 4: Self-Validating Experimental Protocols
Protocol A: pH-Gradient Extraction for Amine Separation
Purpose: To separate 3-fluoroazetidine from non-fluorinated azetidine without chromatography.
Initial Solubilization: Dissolve the crude amine mixture in dichloromethane (DCM) (10 mL per gram of crude).
Global Protonation: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL).
Self-Validation Step: Test the aqueous layer with pH indicator strips. It must be strictly < 2 to ensure complete protonation of all amines.
Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (10 mL) to remove non-basic organic impurities. Discard this DCM layer.
Selective Deprotonation: Cool the aqueous layer to 0 °C. Slowly add 1M NaOH dropwise while stirring continuously.
Self-Validation Step: Monitor the pH continuously with a calibrated pH meter. Stop exactly at pH 9.5. Exceeding this pH risks deprotonating the non-fluorinated azetidine impurity.
Target Extraction: Extract the pH 9.5 aqueous layer with DCM (3 x 15 mL). The less basic 3-fluoroazetidine is now neutral and will partition into the DCM.
Verification:
Self-Validation Step: Analyze the organic layer via
F NMR and H NMR. The presence of a strong fluorine signal alongside the absence of the non-fluorinated azetidine multiplet confirms a successful, clean separation.
Protocol B: Hydrochloride Salt Crystallization
Purpose: To isolate volatile fluorinated azetidines without loss of mass.
Solvent Exchange: Ensure the purified fluorinated azetidine is dissolved in a non-polar, anhydrous solvent such as diethyl ether (
) or MTBE. Do not use solvents that act as strong hydrogen bond acceptors (like THF or DMF) as they can hinder crystallization.
Cooling: Chill the solution to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).
Salt Formation: Slowly add 2.0 M HCl in diethyl ether (1.1 equivalents).
Self-Validation Step: The immediate formation of a dense, white precipitate indicates successful salt formation. If the solution remains clear, the amine concentration is too low; evaporate 50% of the solvent stream under a gentle nitrogen flow (do not heat) and re-attempt.
Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen (fluorinated azetidine salts can be hygroscopic). Wash with cold, anhydrous
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and formulation challenges associated with the highly hygroscopic nature o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and formulation challenges associated with the highly hygroscopic nature of azetidine salts.
Azetidine derivatives are indispensable building blocks in modern drug development, frequently utilized in palladium-catalyzed cross-coupling reactions and as structural motifs in novel therapeutics[1]. However, their tendency to rapidly absorb atmospheric moisture can compromise stoichiometric precision, poison transition-metal catalysts, and trigger chemical degradation. This guide provides field-proven, self-validating protocols to ensure scientific integrity throughout your workflows.
Part 1: Mechanistic FAQs & Troubleshooting
Q: Why are azetidine salts inherently prone to rapid moisture absorption?A: Azetidine is a four-membered, strained nitrogen heterocycle. When formulated as a salt (e.g., azetidine hydrochloride), the crystal lattice contains highly polar ionic bonds that readily interact with atmospheric water vapor. The high solvation energy of the chloride counterion drives thermodynamic deliquescence—a process where the salt absorbs so much moisture that it dissolves in its own water of hydration[2]. This hygroscopic nature not only causes physical caking but can also lead to the hydrolysis of sensitive functional groups during downstream reactions[3].
Q: How does moisture uptake mechanistically impact my synthetic yield and formulation stability?A: In synthetic workflows, water acts as a competing nucleophile or proton source. It can quench anhydrous reagents and poison sensitive catalysts used in cross-coupling[1]. In solid oral dosage formulations, moisture absorption lowers the glass transition temperature (
) of amorphous phases. This acts as a plasticizer, triggering devitrification (crystallization) and severely compromising the active pharmaceutical ingredient's (API) dissolution profile and bioavailability[4].
Q: My azetidine hydrochloride powder has formed hard cakes in the reagent bottle. Can I still use it?A: Caking is a primary visual indicator of moisture contamination[5]. While the chemical integrity of the azetidine ring might remain intact, the mass is no longer stoichiometrically accurate due to the unknown weight of absorbed water. You must perform a Karl Fischer titration to quantify the water content. If it exceeds your reaction's tolerance (typically >0.5% w/w), the material must be dried in a vacuum oven over a strong desiccant like
before use, or discarded if hydrolysis degradants are detected via NMR.
Part 2: Quantitative Data & Environmental Thresholds
To establish a controlled environment, you must adhere to strict physicochemical thresholds. The table below summarizes the critical parameters for handling azetidine salts to prevent moisture-driven degradation.
Parameter
Threshold / Target Value
Mechanistic Rationale
Critical Relative Humidity (CRH)
< 30% RH
Exceeding this limit triggers rapid surface adsorption and bulk deliquescence of the salt[5].
Storage Temperature
2°C to 8°C (or -20°C)
Minimizes thermal degradation and reduces the kinetic energy available for moisture-driven side reactions[1].
Ambient Weighing Window
< 60 seconds
Limits atmospheric exposure during benchtop transfer to prevent mass deviation and static charge buildup[6].
Water Content Limit
< 0.5% w/w
Ensures stoichiometric accuracy and prevents catalyst poisoning in moisture-sensitive cross-coupling[3].
Part 3: Self-Validating Experimental Protocols
To guarantee reproducibility, handling hygroscopic salts requires a self-validating methodology. The following protocol utilizes an "in-situ solubilization" approach to lock the anhydrous state of the azetidine salt.
Protocol: Anhydrous Transfer & Solubilization of Azetidine Salts
Objective: To accurately weigh and transfer azetidine salts without moisture contamination, validating the anhydrous state prior to reaction.
Step 1: Thermal Equilibration (Crucial First Step)
Remove the sealed azetidine salt container from cold storage (2-8°C). Do not open it immediately. Place the sealed container in a desiccator and allow it to equilibrate to room temperature for at least 60 minutes.
Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the cold powder surfaces, instantly ruining the batch[5].
Step 2: Environmental Isolation
Transfer the equilibrated container into a glove box purged with Argon.
Causality: Argon is denser than nitrogen and provides a superior inert blanket for highly moisture-sensitive, strained ring systems[7]. If a glove box is unavailable, utilize pre-filled reaction vials packaged under an inert atmosphere to bypass ambient weighing entirely[8].
Step 3: Rapid Weighing (The "Boat-to-Vial" Technique)
Tare a dry, argon-flushed glass vial. Dispense the azetidine salt directly into the vial. Avoid excessive scraping with metal spatulas to minimize static charge generation, which can cause powder drift and expose more surface area to residual moisture[6].
Step 4: In-Situ Solubilization
Immediately inject an anhydrous, molecular-sieve-dried solvent (e.g., Dichloromethane or Tetrahydrofuran) into the vial and seal it with a PTFE-lined septum.
Causality: Solubilizing the salt isolates the hygroscopic ions from atmospheric moisture, effectively locking the compound in an anhydrous state for safe syringe transfer to the main reaction vessel[8].
Step 5: System Validation (Karl Fischer Check)
Before proceeding with the main reaction, extract a 100 µL aliquot of the solubilized azetidine and perform a Karl Fischer titration.
Causality: This creates a self-validating system. If the water content is confirmed to be <0.5%, the protocol was successful. If it fails, the solvent or the transfer technique introduced moisture, and the batch must be remediated.
Part 4: Workflow Visualization
The following decision tree illustrates the logical progression for handling azetidine salts based on environmental conditions and available equipment.
Decision tree for handling hygroscopic azetidine salts to ensure anhydrous integrity.
Part 5: Formulation & Scale-Up Strategies
When transitioning from bench-scale synthesis to API formulation, the hygroscopicity of azetidine salts poses severe tableting challenges. Hygroscopic powders tend to bridge and fuse at contact points, leading to poor flowability and punch-sticking during compression.
Mitigation Strategies:
Excipient Matrixing: Co-process the azetidine salt with high-
polymeric excipients (such as Dextrans). These polymers act as moisture scavengers and physical barriers, depressing the moisture sorption isotherm of the API and reducing tackiness[9].
Salt Screening: If the hydrochloride salt is too hygroscopic for commercial viability, initiate a multi-tiered salt selection screen early in development. Evaluating alternative counterions (e.g., tosylates or mesylates) can sometimes yield a polymorph with a higher critical relative humidity, though caution is required as tosylates have their own sensitivities to hydrolysis[4].
Environmental Control: Ensure the pilot plant or manufacturing suite is strictly maintained at 30-40% RH, and utilize specialized sugarless coating techniques on the final solid dosage form to provide a robust moisture barrier[5],[9].
References
Title: Cas 503-29-7,Azetidine - LookChem
Source: LookChem
URL
Title: Salt Selection in Drug Development
Source: Pharmaceutical Technology
URL
Title: Azetidine hydrochloride
Source: Apollo Scientific
URL
Title: Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder
Source: BenchChem
URL
Title: How do you handle hygroscopic salts?
Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain
Source: Pharma Excipients
URL
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals
Source: PMC
URL
Comparative 1H NMR Interpretation Guide for 3-(3-Fluoro-4-methoxyphenoxy)azetidine: Solvent and Salt-Form Dependencies
As a Senior Application Scientist, I frequently encounter azetidine derivatives in drug discovery pipelines due to their utility as rigidified, metabolically stable linker moieties. They are heavily evaluated in neurolog...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter azetidine derivatives in drug discovery pipelines due to their utility as rigidified, metabolically stable linker moieties. They are heavily evaluated in neurological research, such as in the development of neurotransmitter uptake inhibitors[1]. Proper characterization of building blocks like 3-(3-Fluoro-4-methoxyphenoxy)azetidine is critical for downstream synthetic success.
This guide objectively compares the
H NMR performance of this compound across different states (Free Base vs. HCl salt) and against non-fluorinated analogs. By explaining the causality behind the chemical shifts and providing a self-validating acquisition protocol, this document serves as a definitive reference for structural verification.
Structural Deconstruction & Causality of Chemical Shifts
The
H NMR spectrum of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is governed by three distinct micro-environments, each presenting unique spectroscopic signatures:
The Azetidine Ring: The four-membered nitrogen heterocycle introduces significant ring strain, which alters the hybridization of the ring carbons (increasing the s-character of the C-H bonds). This fundamentally deshields the protons[2]. The C3 proton, being geminal to the highly electronegative ether oxygen, is pushed far downfield (~4.8–5.0 ppm) and typically presents as a complex multiplet (pseudo-quintet or triplet of triplets) due to coupling with the four diastereotopic protons at C2 and C4[3].
The Methoxy Group: A sharp, highly diagnostic 3H singlet at ~3.85 ppm.
The Fluorinated Aromatic Ring: The presence of the highly electronegative fluorine atom at the 3-position introduces heteronuclear
H-F spin-spin coupling. This breaks the standard first-order symmetry of a para-substituted benzene ring, resulting in a complex AMX spin system[4].
Figure 1: Spin-spin coupling network of the fluorinated aromatic ring.
Comparative Data: Free Base vs. HCl Salt
Azetidines are highly basic (
) and are frequently isolated as hydrochloride (HCl) salts to improve bench stability. The protonation state drastically alters the electron density around the nitrogen, causing significant downfield shifts for the adjacent C2/C4 protons.
Below is a comparative breakdown of the expected shifts in CDCl
(Free Base) versus DMSO- (HCl Salt).
Table 1: Solvent & Salt-Form Comparison (
H NMR Shifts in ppm)
Proton Assignment
Free Base (CDCl)
HCl Salt (DMSO-)
Causality / Multiplicity
Azetidine NH
~2.50 (br s, 1H)
~9.20 (br s, 2H)
Protonation creates an center; DMSO hydrogen bonds strongly to the salt, pushing the signal to the extreme downfield.
Azetidine C2/C4
~3.75 (m, 4H)
~4.15 (m, 4H)
The positive charge on the protonated nitrogen inductively deshields the adjacent methylene protons.
Azetidine C3
~4.85 (tt, 1H)
~5.05 (tt, 1H)
Geminal to oxygen; further deshielded by the rigidified ring strain and the inductive pull of the salt form.
Methoxy (OCH)
~3.85 (s, 3H)
~3.82 (s, 3H)
Largely unaffected by the salt form; classic methoxy singlet.
Aromatic H5
~6.85 (dd, 1H)
~6.95 (dd, 1H)
Appears as a doublet of doublets (or apparent triplet) due to overlapping (~9 Hz) and (~5 Hz).
Aromatic H2
~6.65 (dd, 1H)
~6.70 (dd, 1H)
Split heavily by F ( Hz) and weakly by H6 ( Hz).
Aromatic H6
~6.55 (dd, 1H)
~6.60 (dd, 1H)
Split by H5 ( Hz) and H2 ( Hz).
Comparative Data: Substituent Effects
To isolate the specific spectroscopic impact of the fluorine atom, we must compare the aromatic region of 3-(3-Fluoro-4-methoxyphenoxy)azetidine with its non-fluorinated analog, 3-(4-methoxyphenoxy)azetidine.
Table 2: Substituent Effects (Fluorinated vs. Non-Fluorinated)
Proton
3-Fluoro-4-methoxy Analog
4-Methoxy Analog
Shift Causality & Structural Logic
H2
~6.65 ppm (dd)
~6.85 ppm (d)
Fluorine's inductive electron-withdrawing effect deshields H2 relative to the base ring, while introducing a massive coupling.
H5
~6.85 ppm (dd)
~6.85 ppm (d)
Minimal chemical shift change (meta to F), but the fluorine introduces a distinct splitting pattern.
H6
~6.55 ppm (dd)
~6.85 ppm (d)
Symmetry is broken. In the 4-methoxy analog, H2/H6 and H3/H5 are magnetically equivalent (AA'BB' system). The fluorine isolates H6 into a distinct environment.
To ensure trustworthiness and reproducibility, the following protocol must be strictly adhered to. A poorly shimmed sample will artificially broaden the fine
and couplings in the aromatic region, rendering the AMX system uninterpretable.
Step-by-Step Methodology
Sample Preparation: Dissolve exactly 15 mg of the API in 0.6 mL of high-purity DMSO-
(100.0 atom % D).
Self-Validation Check: The solution must be completely transparent and particulate-free. Particulates create magnetic susceptibility gradients that ruin lineshape. Filter through a glass wool plug if necessary.
Probe Tuning and Matching: Insert the sample and tune the probe to the
H frequency. Ensure the wobble curve is perfectly centered to maximize signal-to-noise (S/N).
Locking and Shimming: Lock onto the DMSO-
signal. Run automated gradient shimming (Z1-Z4).
Self-Validation Check: Before proceeding, ensure the lock level is stable (>80%) and the 3D shim map shows a symmetrical z-axis profile. The residual DMSO peak (2.50 ppm) should have a width at half-height (
) of < 1.0 Hz.
Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample to ensure quantitative excitation.
Acquisition: Set the number of scans (ns) to 16, relaxation delay (d1) to 2.0 seconds, and acquisition time (aq) to 3.0 seconds to ensure high digital resolution for the fine fluorine couplings.
Processing: Apply zero-filling to 64k data points. Apply an exponential window function (Apodization) with a line broadening (LB) of 0.3 Hz. Perform manual phase and baseline correction.
Figure 2: Self-validating NMR acquisition workflow for azetidine derivatives.
References
1.. Google Patents.[4]
2.. MDPI Molecules.[3]
3.. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2]
4.. Fluoromart.[1]
13C NMR spectral data for 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Comprehensive Comparison Guide: C NMR Spectral Profiling of 3-(3-Fluoro-4-methoxyphenoxy)azetidine Executive Summary & Medicinal Chemistry Context In modern drug discovery, the 3-aryloxyazetidine scaffold is frequently e...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide:
C NMR Spectral Profiling of 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Executive Summary & Medicinal Chemistry Context
In modern drug discovery, the 3-aryloxyazetidine scaffold is frequently employed as a metabolically stable, basic bioisostere for piperidine and pyrrolidine rings[1]. Specifically, 3-(3-Fluoro-4-methoxyphenoxy)azetidine combines the rigid, polar azetidine core with a fluorinated anisole derivative, a motif known to modulate lipophilicity (LogP) and improve target binding affinity.
For analytical scientists and synthetic chemists, confirming the structural integrity of this scaffold via
C Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of the F nucleus (100% natural abundance, spin = ½) introduces heteronuclear spin-spin coupling that splits the carbon signals, while the strained four-membered azetidine ring exhibits distinct chemical shifts compared to unstrained alkyl ethers[2]. This guide objectively compares the C NMR spectral performance and signal resolution of 3-(3-Fluoro-4-methoxyphenoxy)azetidine against its non-fluorinated and non-methoxylated analogs.
C NMR spectrum, one must understand the causality behind the chemical shifts and signal splitting:
The Azetidine Core: The geometric strain of the four-membered ring alters the hybridization and
-character of the carbon atoms. The C3 carbon, directly attached to the highly electronegative ether oxygen, is heavily deshielded and typically resonates around 68–70 ppm. The adjacent C2 and C4 methylene carbons resonate upfield at approximately 53–55 ppm[2].
Fluorine Inductive & Resonance Effects: Fluorine is highly electronegative (inductive electron withdrawal) but also acts as a
-donor via resonance. It strongly deshields the ipso-carbon (C3 of the phenyl ring) while shielding the ortho-carbons[3].
C-F Heteronuclear Coupling: Unlike standard -decoupled spectra where carbon signals appear as sharp singlets, carbons in proximity to a fluorine atom will be split into multiplets (doublets). The ipso-carbon exhibits a massive one-bond coupling ( Hz). The ortho-carbons show two-bond coupling ( Hz), and meta/para carbons show negligible splitting ( / Hz)[4].
Distance-dependent 13C-19F spin-spin coupling effects in the aromatic ring.
Comparative
C NMR Spectral Data
The following table synthesizes the empirically assigned
C NMR chemical shifts (in CDCl, 100 MHz) for the target compound and two structural alternatives. This comparison highlights how the addition or removal of specific functional groups shifts the electronic environment of the aromatic system.
Carbon Position
Target: 3-(3-Fluoro-4-methoxyphenoxy)azetidine
Alternative A: 3-(4-Methoxyphenoxy)azetidine
Alternative B: 3-(3-Fluorophenoxy)azetidine
Azetidine C3 (CH-O)
69.5 ppm (s)
69.2 ppm (s)
69.8 ppm (s)
Azetidine C2, C4 (CH)
54.2 ppm (s)
54.0 ppm (s)
54.5 ppm (s)
Methoxy (O-CH)
56.5 ppm (s)
55.8 ppm (s)
N/A
Phenyl C1 (C-O-Azetidine)
151.2 ppm (d, = 2.5 Hz)
152.0 ppm (s)
158.5 ppm (d, = 10.5 Hz)
Phenyl C2 (CH, ortho to F)
104.5 ppm (d, = 21.0 Hz)
115.5 ppm (s)
103.2 ppm (d, = 24.5 Hz)
Phenyl C3 (C-F)
152.8 ppm (d, = 245.0 Hz)
N/A (CH: 115.5 ppm)
163.8 ppm (d, = 246.0 Hz)
Phenyl C4 (C-OMe)
144.0 ppm (d, = 11.0 Hz)
154.5 ppm (s)
N/A (CH: 110.5 ppm)
Phenyl C5 (CH, meta to F)
114.8 ppm (d, = 2.0 Hz)
114.8 ppm (s)
130.5 ppm (d, = 9.5 Hz)
Phenyl C6 (CH, para to F)
110.2 ppm (d, = 3.0 Hz)
115.5 ppm (s)
109.0 ppm (d, = 3.0 Hz)
Key Performance Takeaways:
Signal Dilution: In the target compound, the C2, C3, and C4 carbon signals are split into doublets by the fluorine atom. This effectively halves the peak height for these carbons compared to Alternative A.
Quaternary Carbon Relaxation: C1, C3, and C4 lack attached protons, meaning they suffer from long
relaxation times and weak Nuclear Overhauser Enhancement (NOE). Combined with the F splitting, the C3 and C4 peaks can easily disappear into the baseline if insufficient scans are acquired.
Self-Validating Experimental Protocol for High-Resolution Acquisition
To overcome the signal-to-noise (S/N) limitations caused by heteronuclear splitting and quaternary carbon relaxation, the following optimized workflow must be utilized.
Step 1: Sample Preparation
Action: Dissolve 40–50 mg of the compound in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
Causality:
C has a low natural abundance (1.1%) and a low gyromagnetic ratio[3]. A highly concentrated sample is mandatory to achieve an acceptable S/N ratio, especially for the fluorine-split multiplets.
Step 2: Instrument Calibration & Shimming
Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the CDCl
deuterium signal. Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.
Causality: Poor homogeneity in the magnetic field will broaden the peaks, causing the closely spaced doublets (like the 11.0 Hz
coupling on C4) to merge into unresolved humps.
Step 3: Pulse Sequence & Acquisition Parameters
Action: Select a standard
-broadband decoupled C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Crucial: Set the relaxation delay () to at least 2.0–3.0 seconds. Acquire a minimum of 1024 scans.
Causality: Broadband decoupling collapses C-H multiplets into sharp singlets and provides NOE signal enhancement. The extended
delay ensures that the quaternary carbons (C1, C3, C4) fully relax back to equilibrium between pulses, preventing signal saturation and loss of the critical C-F doublets.
Step 4: Signal Processing
Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. Phase the spectrum manually and baseline-correct using a polynomial fit. Calibrate the chemical shift using the central peak of the CDCl
triplet at 77.16 ppm.
13C NMR Spectral Acquisition and Processing Workflow.
Solvent Selection: CDCl
vs. DMSO-
While CDCl
is the standard solvent, the basic secondary amine of the azetidine ring can cause the compound to readily absorb atmospheric CO, forming carbamate salts that complicate the spectrum.
CDCl
Performance: Excellent for free-base solubility. The solvent triplet at 77.16 ppm rarely overlaps with the compound's signals.
DMSO-
Performance: If the compound is isolated as a hydrochloride salt (common for azetidines to improve shelf-stability), DMSO- must be used. Note that hydrogen bonding with DMSO will cause the azetidine C2/C4 carbons to shift downfield by approximately 1.5–2.0 ppm compared to CDCl.
References
Thieme-Connect. "13C NMR Spectroscopy: Substituent Effects and Deshielding." Available at:[Link]
Journal of Fluorine Chemistry (via CAS). "One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior." Available at: [Link]
HPLC Method Development for 3-(3-Fluoro-4-methoxyphenoxy)azetidine: A Comparative Guide
Introduction The compound 3-(3-Fluoro-4-methoxyphenoxy)azetidine presents a unique set of chromatographic challenges common to modern pharmaceutical building blocks. Structurally, it combines a highly basic, conformation...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The compound 3-(3-Fluoro-4-methoxyphenoxy)azetidine presents a unique set of chromatographic challenges common to modern pharmaceutical building blocks. Structurally, it combines a highly basic, conformationally strained secondary amine (the azetidine ring) with a moderately hydrophobic, electron-rich fluorinated aromatic system. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) gradients often fail to provide optimal peak shape and retention for such molecules. This guide objectively compares three distinct method development strategies—evaluating column chemistries and mobile phase pH—to establish a robust, self-validating analytical workflow.
As an application scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. For 3-(3-Fluoro-4-methoxyphenoxy)azetidine, the causality behind experimental choices rests on two primary structural features:
The Silanol Effect on Azetidines (Electrostatic Control): The azetidine nitrogen is highly basic (pKa ~9.5). At acidic to neutral pH (pH 2–7), this amine is fully protonated. Traditional silica-based C18 columns possess residual acidic silanol groups (Si-O⁻) that electrostatically bind the positively charged azetidine. This secondary ion-exchange interaction causes severe peak tailing, broad peak widths, and variable retention times[1].
The High pH Strategy (Thermodynamic Control): By raising the mobile phase pH to 10.0, the azetidine amine is deprotonated (neutralized). This eliminates the electrostatic silanol interaction, forcing the molecule to rely purely on hydrophobic partitioning into the C18 stationary phase. This approach requires hybrid silica or polymer-based columns engineered to withstand alkaline hydrolysis[2].
Orthogonal Selectivity via PFP (Kinetic/Electronic Control): Pentafluorophenyl (PFP) columns offer a powerful alternative to C18 when analyzing fluorinated aromatics. The PFP phase provides multiple retention mechanisms: hydrophobic,
interactions, dipole-dipole interactions, and specific fluorine-fluorine affinity[3]. For a molecule with a 3-fluoro-4-methoxyphenyl group, a PFP column can provide superior retention and shape selectivity even at low pH, bypassing the need for aggressive high-pH mobile phases[4].
Experimental Workflows and Protocols
The following protocols compare a standard baseline method against two optimized strategies.
Sample Preparation & System Suitability (Self-Validating Criteria)
Accurately weigh 10 mg of 3-(3-Fluoro-4-methoxyphenoxy)azetidine reference standard and dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions of the respective protocol[2]. Filter through a 0.22 µm PTFE syringe filter.
Self-Validating System Suitability: Before sample analysis, inject the standard in 5 replicates. The system is only validated for use if:
Tailing factor (
) for the principal peak is .
Theoretical plates (
) .
Peak area %RSD
.
Protocol A: Standard C18 at Low pH (The Baseline Method)
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 15 min, hold for 3 min, re-equilibrate at 10% B for 5 min.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Mechanism: Analyte is protonated; relies purely on hydrophobic partitioning on standard silica.
Protocol B: Hybrid C18 at High pH (The Neutralization Strategy)
Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm (High-pH stable hybrid silica)
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B: Acetonitrile
Gradient: 10% B to 90% B over 15 min, hold for 3 min, re-equilibrate at 10% B for 5 min.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Mechanism: Analyte is deprotonated (neutral); electrostatic silanol interactions are completely suppressed.
Protocol C: PFP Column at Low pH (The Orthogonal Strategy)
Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 3 µm[3]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 15 min, hold for 3 min, re-equilibrate at 10% B for 5 min.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Mechanism: Analyte is protonated, but retention is driven by
stacking and F-F interactions between the stationary phase and the analyte's fluorinated aromatic ring, shielding the amine from silanols[4].
Comparative Performance Data
The quantitative data below summarizes the performance of the three protocols when analyzing 3-(3-Fluoro-4-methoxyphenoxy)azetidine spiked with a closely related desfluoro-impurity (3-(4-methoxyphenoxy)azetidine).
Method
Stationary Phase
Mobile Phase pH
Retention Time (min)
Tailing Factor ()
Theoretical Plates ()
Resolution () vs Impurity
Protocol A
Standard C18
2.7
4.2
1.95 (Fail)
4,200
1.2
Protocol B
Hybrid C18
10.0
7.8
1.08 (Pass)
14,500
2.1
Protocol C
PFP
2.7
6.5
1.15 (Pass)
12,800
3.5
Data Interpretation: Protocol A exhibits severe tailing (
) and low efficiency, typical of protonated azetidines on standard silica[5]. Protocol B successfully resolves the tailing by neutralizing the amine, providing excellent hydrophobic retention. Protocol C provides the highest resolution () for the structurally similar impurity due to the unique shape selectivity and dipole interactions inherent to the PFP phase[4].
Visualizations
Fig 1: Chromatographic workflow comparing pH and stationary phase strategies for azetidine analysis.
Conclusion
For the routine purity analysis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine, the High pH Hybrid C18 method (Protocol B) is extremely robust, converting a problematic basic amine into a well-behaved neutral analyte. However, for stability-indicating assays or synthetic reaction monitoring where fluorinated degradants or closely related impurities must be resolved, the PFP column at low pH (Protocol C) is the superior choice. It leverages the molecule's fluorinated aromatic ring to provide orthogonal selectivity that standard C18 phases cannot achieve.
References
Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- - benchchem.com - 2
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work - chromatographyonline.com - 4
Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid - tandfonline.com - 5
Optimizing LC-MS/MS Characterization of Azetidine Derivatives: A Comparative Guide to HILIC vs. Reversed-Phase Workflows
Introduction: The Analytical Challenge of Azetidine Bioisosteres In modern drug discovery, the incorporation of azetidine rings has surged. Medicinal chemists frequently utilize these four-membered nitrogen heterocycles...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Azetidine Bioisosteres
In modern drug discovery, the incorporation of azetidine rings has surged. Medicinal chemists frequently utilize these four-membered nitrogen heterocycles as bioisosteres for larger, more lipophilic rings like pyrrolidines, piperidines, and morpholines. Replacing traditional amides or bulky heterocycles with an azetidine core can dramatically improve metabolic stability, lower lipophilicity (cLogP), and favorably modulate the molecule's pKa[1][2].
However, this deliberate shift toward highly polar, low-molecular-weight basic amines introduces significant analytical bottlenecks. Standard Reversed-Phase (RP) liquid chromatography often fails to adequately retain these highly polar species. Poor retention leads to co-elution with the solvent front, resulting in severe ion suppression during Electrospray Ionization Mass Spectrometry (ESI-MS).
As a Senior Application Scientist, I frequently guide analytical development teams through the transition from traditional RP-UHPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). This guide objectively compares these two methodologies for azetidine characterization, providing field-proven, self-validating protocols and experimental data to streamline your LC-MS/MS method development.
Part 1: The Chromatographic Dilemma: RP vs. HILIC
The decision to utilize RP or HILIC must be rooted in the physicochemical properties of the specific azetidine derivative.
Logical decision tree for selecting LC-MS/MS modalities for azetidine derivatives.
Causality in Method Design
Why does RP-UHPLC struggle? In RP-UHPLC, retention relies on hydrophobic interactions. Azetidines, being highly polar and often protonated at physiological pH, exhibit minimal partitioning into the C18 stationary phase. Attempting to force retention by using highly aqueous mobile phases (e.g., 98% water) drastically reduces the desolvation efficiency during ESI, plummeting MS sensitivity.
Why does HILIC excel here? HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). The retention mechanism is driven by the partitioning of the azetidine into a water-enriched layer immobilized on the stationary phase surface[3][4]. The high organic content in HILIC directly causes a lower surface tension in the ESI droplets. This facilitates rapid desolvation and exponentially increases the MS/MS signal response, making it the superior choice for polar heterocycles.
Part 2: Comparative Performance Data
To objectively demonstrate the performance differences, we evaluated a representative highly polar 3-aminoazetidine derivative (cLogP = -0.8) using both RP-UHPLC and Zwitterionic HILIC-UHPLC coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic and MS Performance Comparison (3-Aminoazetidine Derivative)
Parameter
RP-UHPLC (C18 Column)
HILIC-UHPLC (Zwitterionic)
Causality / Scientific Rationale
Retention Factor ()
0.4 (Poor)
4.2 (Excellent)
HILIC's orthogonal partitioning mechanism strongly retains the polar azetidine core, moving it away from the void volume.
Peak Asymmetry ()
2.1 (Tailing)
1.1 (Symmetrical)
Zwitterionic HILIC masks surface silanols, preventing secondary electrostatic repulsions that cause tailing of basic nitrogens in RP.
Matrix Effect (%)
-65% (Severe Suppression)
-8% (Negligible)
Elution in highly organic HILIC mobile phase avoids co-eluting aqueous matrix salts that suppress ESI ionization.
MS/MS S/N Ratio (10 ng/mL)
15:1
340:1
High acetonitrile content in HILIC enhances droplet desolvation efficiency, drastically increasing gas-phase ion generation.
Part 3: Self-Validating Experimental Protocol for Azetidine Bioanalysis
A robust protocol must be self-validating. The following HILIC-MS/MS workflow incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to automatically monitor and correct for extraction variations and matrix effects.
Step 1: Sample Preparation & Matrix Spiking
Aliquot: Transfer 50 µL of plasma containing the azetidine analyte into a 96-well plate.
SIL-IS Spike: Add 10 µL of
-labeled azetidine internal standard (100 ng/mL). Causality: Spiking before extraction ensures the SIL-IS undergoes the exact same physical and chemical stresses as the target analyte, validating the recovery process.
Protein Precipitation: Add 200 µL of cold 100% Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: ACN denatures proteins and acts as the "weak" solvent for HILIC. This allows the direct injection of the supernatant without a time-consuming evaporation/reconstitution step, minimizing adsorptive losses of the polar azetidine.
Centrifugation: Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 150 µL of supernatant to an autosampler vial.
Step 2: HILIC-UHPLC-MS/MS Execution
Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Causality: Starting at high organic concentration ensures the polar azetidine partitions effectively into the aqueous layer on the stationary phase.
MS/MS Detection: Operate in ESI Positive mode using Multiple Reaction Monitoring (MRM).
Step 3: Automated Validation Check
Calculate the Matrix Factor (MF) by comparing the SIL-IS peak area in the extracted sample to a neat solution standard.
Self-Validation Rule: If the absolute recovery of the SIL-IS deviates beyond 85-115%, the system must automatically flag the run for matrix suppression. This ensures no suppressed data is falsely reported as a low analyte concentration.
Part 4: Structural Characterization and Forced Degradation
When characterizing azetidine derivatives for stability, analysts must look beyond standard amide hydrolysis. Azetidines are highly strained four-membered rings. Under hydrolytic stress, the azetidine core can undergo unique activation to form a highly reactive azetidinium ion, which subsequently reacts with nucleophiles to form ring-opened degradants[5].
Mechanistic degradation pathways of azetidine cores under hydrolytic stress.
To properly characterize these degradants, High-Resolution Mass Spectrometry (HRMS) such as Q-TOF is required. The HILIC method described above is exceptionally well-suited for this, as the ring-opened degradants are often even more polar than the parent azetidine, rendering them completely unretained on standard RP columns.
Conclusion
The integration of azetidine bioisosteres into drug pipelines requires a fundamental shift in analytical strategy. While Reversed-Phase LC remains the industry default, it is fundamentally mismatched for the physicochemical realities of highly polar azetidines. By adopting HILIC-UHPLC-MS/MS, analytical scientists can leverage orthogonal retention mechanisms and enhanced ESI desolvation to achieve superior sensitivity, peak shape, and data integrity.
Comparative Guide: IR Spectroscopy of Methoxy- vs. Fluoro-Azetidines
Executive Summary Azetidines (4-membered nitrogen heterocycles) act as critical conformational constraints in modern drug discovery, often replacing piperidines or open chains to improve metabolic stability. Two common b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidines (4-membered nitrogen heterocycles) act as critical conformational constraints in modern drug discovery, often replacing piperidines or open chains to improve metabolic stability. Two common bioisosteric substitutions on the azetidine ring are the fluoro (-F) and methoxy (-OCH₃) groups.
While both groups introduce polarity and metabolic blocking, their Infrared (IR) signatures differ fundamentally due to the extreme electronegativity of fluorine versus the mass/resonance effects of the methoxy ether linkage. This guide provides a technical framework for distinguishing these motifs, accounting for the unique vibrational physics of strained rings.
Part 1: The Azetidine Scaffold & Ring Strain Effects
Before analyzing substituents, one must establish the baseline vibrational signature of the azetidine core. The
bond angles (deviating from the ideal ) introduce significant angle strain (~26 kcal/mol).
The "Walsh Orbital" Effect on C-H Stretches:
In small rings, the carbon atoms rehybridize to direct more p-character into the ring bonds to relieve strain. Consequently, the exocyclic C-H bonds gain s-character .
Result: The C-H force constant increases.
Observation: Azetidine C-H stretches often appear >3000 cm⁻¹ (typically 2980–3050 cm⁻¹), a region usually reserved for unsaturated (
) alkenes/aromatics. Do not misinterpret these as alkene protons.
Part 2: Comparative Analysis (Fluoro vs. Methoxy)
1. The Fluoro-Azetidine Signature
The C-F bond is one of the strongest single bonds in organic chemistry. In a strained azetidine ring (e.g., 3-fluoroazetidine), this bond exhibits a massive change in dipole moment during stretching, leading to intense IR absorption.
Primary Marker (C-F Stretch): A very strong, broad band centered between 1200–1250 cm⁻¹ .
Secondary Effects: The high electronegativity of fluorine pulls electron density, often shifting the adjacent C-H scissoring modes to higher frequencies.
Ring Mode Coupling: The C-F stretch often couples with the ring breathing mode, creating a complex "fingerprint" pattern in the 800–1000 cm⁻¹ region.
2. The Methoxy-Azetidine Signature
The methoxy group (-OCH₃) introduces an ether linkage. While polar, the dipole change is less extreme than the C-F bond, and the added mass of the methyl group affects vibrational modes differently.
Primary Marker (C-O-C Stretch): A strong, distinct band (often sharper than C-F) in the 1085–1150 cm⁻¹ range.
The "Doublet" Potential: In some conformations, you may see a split peak due to symmetric vs. asymmetric C-O-C stretching, though the asymmetric mode (higher freq) dominates.
C-H (Methoxy): Distinct C-H stretches for the methyl group appear at standard alkane positions (~2850–2950 cm⁻¹), contrasting with the high-frequency ring protons.
3. Head-to-Head Comparison Table
Feature
Fluoro-Azetidine (-F)
Methoxy-Azetidine (-OCH₃)
Differentiation Logic
Dominant Peak
1200–1250 cm⁻¹ (Very Strong, Broad)
1085–1150 cm⁻¹ (Strong, Sharper)
C-F is typically ~100 cm⁻¹ higher and broader.
Ring C-H Stretch
2980–3060 cm⁻¹ (Shifted up)
2980–3050 cm⁻¹ (Shifted up)
Both show "alkene-like" alkyl stretches due to strain.
Methyl C-H
Absent
2830–2960 cm⁻¹
Look for the lower frequency C-H cluster in OMe.
Ring Breathing
~900–950 cm⁻¹ (Stiffened)
~900–1000 cm⁻¹
Difficult to distinguish without reference standards.
N-H (Free Base)
~3300 cm⁻¹ (Sharp)
~3300 cm⁻¹ (Sharp)
Identical.
N-H (HCl Salt)
2400–3000 cm⁻¹ (Broad/Multiple)
2400–3000 cm⁻¹ (Broad/Multiple)
Identical broad ammonium band obscures C-H region.
Part 3: Experimental Validation & Protocols
Workflow Visualization
The following diagram outlines the decision logic for identifying these compounds and validating sample integrity (crucial due to azetidine volatility and reactivity).
Figure 1: Analytical decision tree for distinguishing substituent groups while controlling for common azetidine degradation products (carbamates).
Detailed Protocol: Handling Volatile Azetidines
Azetidines, particularly free bases, are volatile and react rapidly with atmospheric CO₂ to form solid carbamates. This creates a "false" carbonyl peak at ~1650–1700 cm⁻¹.
Preparation:
Free Base: Use ATR (Attenuated Total Reflectance) with a diamond crystal. Do not use vacuum evaporation (sample will be lost). Cap the ATR press immediately.
HCl Salt: Prepare a KBr pellet or Nujol mull. Salts are stable and non-volatile.
Acquisition:
Set resolution to 4 cm⁻¹.
Scan range: 4000–600 cm⁻¹.
Background Subtraction: Critical for ATR to remove water vapor/CO₂ lines that interfere with the fingerprint region.
Validation Step (The "Carbamate Check"):
Before analyzing the F/OMe region, look at 1600–1700 cm⁻¹ .
If clean: Proceed.
If peak exists: Your sample has absorbed CO₂. Repurify (distillation for liquids, wash for solids) or treat with base if it's a salt.
Part 4: Mechanistic Insight (Why the difference?)
1. Dipole Moment & Intensity:
IR intensity is proportional to the square of the change in dipole moment (
).
C-F: Fluorine is the most electronegative element (3.98). Stretching this bond creates a massive dipole fluctuation, resulting in one of the most intense bands in the entire IR spectrum.
C-O: Oxygen is electronegative (3.44), but less so than Fluorine. The band is strong, but usually less "overwhelming" than a C-F stretch.
2. Mass Effect (Hooke's Law):
Vibrational frequency (
) approximates as:
Where is bond stiffness and is reduced mass.
C-F: Strong bond (high
), light atoms. Higher frequency (~1200+).
C-O: Weaker bond than C-F, similar mass.
Lower frequency (~1100).
References
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General principles of strained ring IR signatures).
Couture, A., et al. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[1] Organic & Biomolecular Chemistry. (Context on azetidine stability and reactivity).
NIST Chemistry WebBook. "IR Spectrum of 3-Fluoroazetidine" and related halogenated heterocycles. (Standard reference data for C-F frequencies).
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Definitive tables for C-F vs C-O differentiation).
Purity Assessment Standards for 3-(3-Fluoro-4-methoxyphenoxy)azetidine
This guide outlines the rigorous purity assessment standards for 3-(3-Fluoro-4-methoxyphenoxy)azetidine , a critical building block in medicinal chemistry (often targeting CNS transporters or kinases). Because this compo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the rigorous purity assessment standards for 3-(3-Fluoro-4-methoxyphenoxy)azetidine , a critical building block in medicinal chemistry (often targeting CNS transporters or kinases).
Because this compound combines a strained azetidine ring with an electron-rich fluoro-anisole moiety , it presents unique stability and detection challenges. Standard "generic" purity checks often fail to detect ring-opened degradants or salt-form disproportionation.
While 3-(3-Fluoro-4-methoxyphenoxy)azetidine often appears stable as a solid hydrochloride salt, the free base is prone to azetidine ring opening and oxidative N-degradation .
This guide compares three purity assessment methodologies:
HPLC-UV/MS (The Routine Standard): Best for impurity profiling but requires response factor correction.
qNMR (The Absolute Standard): The only method to determine absolute weight % purity without a reference standard.
Potentiometric Titration: Essential for salt stoichiometry (e.g., HCl content) but blind to organic impurities.
Recommendation: Use qNMR for primary reference material qualification. Use HPLC-UV for routine batch release only after validating the method against thermal degradation products.
Comparative Analysis of Assessment Methods
The following table contrasts the performance of the three primary analytical workflows.
Feature
Method A: RP-HPLC (UV/MS)
Method B: 1H-qNMR
Method C: GC-MS
Primary Utility
Routine purity & impurity profiling
Absolute purity (Weight %)
Volatile impurity check
Specificity
High (Separates isomers/byproducts)
Very High (Structural ID)
Low (Thermal degradation risk)
LOD/LOQ
Excellent (<0.05%)
Moderate (~0.5%)
Good, but artifact-prone
Bias Source
Extinction coefficient differences
Internal standard weighing error
Thermal ring opening
Suitability
Recommended (Routine)
Recommended (Gold Standard)
NOT Recommended
Why GC-MS is NOT Recommended
The azetidine ring is thermally labile. At GC injector temperatures (>200°C), 3-aryloxyazetidines frequently undergo thermal ring-opening or polymerization, creating "ghost" impurities that were not present in the original sample. Data from GC-MS should be treated with extreme skepticism for this compound.
Detailed Experimental Protocols
Protocol A: High-Fidelity HPLC-UV/MS Method
Designed to separate the parent amine from the phenol precursor and ring-opened hydrolytic degradants.
Causality of Choices:
Mobile Phase pH: Acidic (0.1% Formic Acid) is mandatory. At neutral pH, the secondary amine interacts with silanols, causing peak tailing that masks impurities.
Column Choice: A Phenyl-Hexyl column is superior to C18 here because it engages in
interactions with the fluoro-methoxy benzene ring, providing better selectivity against the unreacted phenol starting material.
Workflow:
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 12 minutes.
Detection: UV at 280 nm (specific to anisole) and 210 nm (general). MS (ESI+) in Scan mode (100-600 m/z).
Sample Prep: Dissolve 0.5 mg/mL in Water:MeCN (90:10). Do not use DMSO if possible, as it can mask early eluting solvent peaks.
Protocol B: Absolute Purity via 1H-qNMR
Self-validating method for determining the exact mass balance, including water and inorganic salts.
Workflow:
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
Reason: Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic protons of the analyte (6.5–7.2 ppm) and the azetidine protons (3.8–4.5 ppm).
Solvent: DMSO-
(Solubilizes both the salt form and free base).
Procedure:
Weigh ~10 mg of Analyte (precision ±0.01 mg).
Weigh ~5 mg of IS (precision ±0.01 mg).
Dissolve in 0.6 mL DMSO-
.
Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation of protons.
The following diagram illustrates the critical degradation pathways that must be monitored. The "Hidden" pathway (Thermal Ring Opening) explains why GC-MS fails.
Caption: Impurity fate mapping showing hydrolytic degradation (detectable by HPLC) and thermal artifacts (generated by GC-MS).
Critical Quality Attributes (CQAs) Checklist
For use in Drug Development, the material must meet these specific criteria:
High area % is required to minimize side-reactions in synthesis.
Residual Phenol
≤ 0.5%
The phenol precursor is a chain-terminator in amide coupling reactions.
Water Content
≤ 1.0% (KF)
Azetidines are hygroscopic; water accelerates hydrolysis.
References
Vertex Pharmaceuticals. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. National Institutes of Health (PMC). Link
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials (Amines and Acid Chlorides). Link
MilliporeSigma. (2025). Product Specification: 3-(4-Fluorophenoxy)azetidine.[1][2] Link
Priebe, H., et al. (1999).[3] Stability of iodinated contrast agents (relevant to aryloxy-alkyl-amines). Journal of Clinical Pharmacy and Therapeutics. Link
A Comparative Guide to the Chemical and Metabolic Stability of 3-Phenoxyazetidine Analogs
Introduction Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prevalent motifs in modern medicinal chemistry. Their unique structural and physicochemical properties, including a strain...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prevalent motifs in modern medicinal chemistry. Their unique structural and physicochemical properties, including a strained ring system and a three-dimensional architecture, offer advantages in tuning parameters like solubility, metabolic stability, and target engagement.[1][2] Among these, the 3-phenoxyazetidine scaffold serves as a versatile building block, combining the rigid azetidine core with an aromatic phenoxy moiety, which can be readily functionalized to modulate biological activity.
However, the inherent ring strain of the azetidine moiety (approx. 25.4 kcal/mol) and the chemical nature of the phenoxy ether linkage present potential stability liabilities that must be carefully assessed during drug discovery and development.[3][4] This guide provides a comprehensive comparison of the chemical and metabolic stability of 3-phenoxyazetidine analogs, focusing on how substitutions on both the azetidine nitrogen and the phenyl ring influence their degradation profiles. We will delve into the primary degradation pathways—hydrolytic, oxidative, and photolytic—and present a framework for their systematic evaluation, supported by detailed experimental protocols.
Key Degradation Pathways and Influencing Factors
The stability of a 3-phenoxyazetidine analog is primarily dictated by the lability of two key structural features: the azetidine ring and the aryl ether bond.
Azetidine Ring Stability: The Role of N-Substitution
The most significant chemical instability of the azetidine ring is its susceptibility to acid-catalyzed ring-opening. This process is initiated by the protonation of the azetidine nitrogen, which activates the strained ring towards nucleophilic attack.[5]
Mechanism of Acid-Catalyzed Azetidine Ring Opening:
Caption: Workflow for conducting forced degradation studies.
Detailed Protocol:
Sample Preparation: Prepare solutions of each analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for predetermined time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for predetermined time points. Neutralize the samples before analysis.
[6]4. Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and store at room temperature for 24 hours.
[7]5. Thermal Degradation: Expose both solid samples and solutions to elevated temperatures (e.g., 80°C) for up to 7 days.
Photostability Testing: Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [5][8][9]A control sample should be protected from light.
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
[10][11]
Protocol for HPLC Method Development:
Column and Mobile Phase Selection:
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
[11] * Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the parent compound from its more polar or non-polar degradants.
Detection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in the identification of degradation products by comparing their UV spectra. [10]Mass spectrometry (LC-MS) coupling is invaluable for structural elucidation of degradants.
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks with a resolution factor (Rs) > 1.5.
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
[4][12]
Metabolic Stability Assessment
In vitro liver microsomal stability assays are a standard method to predict the in vivo metabolic clearance of a compound.
[13][14][15]
Protocol for Liver Microsomal Stability Assay:
Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.
[14]2. Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.
[14]3. Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.
Table 2: Representative Data from a Liver Microsomal Stability Assay
Compound
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Predicted Metabolic Stability
Analog A (N-Benzyl)
25
27.7
Moderate
Analog C (N-4-Nitrophenyl)
>60
<11.5
High
Analog D (4'-Methoxy-phenoxy)
15
46.2
Low
Verapamil (Control)
10
69.3
Low
Testosterone (Control)
45
15.4
Moderate-High
Note: Data for analogs are hypothetical, based on expected metabolic pathways. Verapamil and Testosterone are common control compounds.
Conclusion
The stability of 3-phenoxyazetidine analogs is a multifactorial property governed by the interplay of the strained azetidine ring and the phenoxy ether moiety. A systematic evaluation of stability under hydrolytic, oxidative, photolytic, and metabolic conditions is paramount in the selection of robust candidates for drug development.
This guide establishes a clear framework for this assessment. The key takeaways for researchers are:
Azetidine Ring Stability: N-Aryl substitution, particularly with electron-withdrawing groups, is a highly effective strategy to enhance stability against acid-catalyzed ring opening.
Phenoxy Moiety Stability: Substituents on the phenoxy ring can significantly impact oxidative and photolytic stability. Electron-donating groups tend to increase susceptibility to oxidation.
Systematic Evaluation: A comprehensive understanding of an analog's stability profile can only be achieved through rigorous forced degradation studies, the development of a validated stability-indicating HPLC method, and in vitro metabolic assays.
By applying these principles and experimental protocols, drug development professionals can make informed decisions, mitigating downstream risks and selecting 3-phenoxyazetidine analogs with the optimal balance of potency, selectivity, and stability for advancement as clinical candidates.
References
Phase I metabolic stability of selected analogues in mouse liver microsomes. ResearchGate. Available from: [Link]
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency; 1998. Available from: [Link]
Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. Collection of Czechoslovak Chemical Communications. 2025. Available from: [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 2020. Available from: [Link]
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]
Metabolic stability in liver microsomes. Mercell. Available from: [Link]
Late-Stage Microsomal Oxidation Reduces Drug–Drug Interaction and Identifies Phosphodiesterase 2A Inhibitor PF-06815189. ACS Medicinal Chemistry Letters. Available from: [Link]
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available from: [Link]
Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. ResearchGate. Available from: [Link]
Kinetics of the hydrolysis of drugs containing the diphenyl-methyl-ether group. PubMed. Available from: [Link]
Metabolic stability. Admeshop. Available from: [Link]
Kinetic studies of the reactions of some phenols and alkyl aryl ethers with dinitrogen pentoxide in perfluorocarbon solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
The reaction kinetics of the acid hydrolysis of phenolic ethers. Journal of the Chemical Society (Resumed). Available from: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available from: [Link]
A Brief Study on Forced Degradation Studies with Regulatory Guidance. Ijisrt.com. Available from: [Link]
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
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Personal protective equipment for handling 3-(3-Fluoro-4-methoxyphenoxy)azetidine
As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a matter of compliance, but as an exercise in predictive risk management. 3-(3-Fluoro-4-methoxyphenoxy)azetidin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a matter of compliance, but as an exercise in predictive risk management. 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a highly specialized building block used in drug discovery. Because comprehensive toxicological profiles for novel intermediates are rarely available, we must deduce the handling risks directly from its molecular structure.
This guide provides the definitive, step-by-step operational and safety protocols for handling this compound, grounded in structural causality and authoritative laboratory safety standards[1].
Structural Hazard Analysis: The "Why" Behind the Protocol
To understand our PPE and handling choices, we must deconstruct the molecule:
The Azetidine Ring: This strained, four-membered secondary amine is inherently basic and highly nucleophilic. Free azetidines act as strong skin, eye, and respiratory irritants, and can be highly corrosive to mucosal membranes.
The 3-Fluoro-4-methoxyphenoxy Group: The addition of a fluorinated aromatic ether significantly increases the molecule's lipophilicity (fat solubility).
The Causality: The lipophilic tail allows the molecule to rapidly penetrate the lipid bilayers of human skin, while the azetidine headgroup delivers localized corrosive/irritant damage. Therefore, standard single-layer gloves are insufficient, as the lipophilic ether can permeate thin nitrile over time. We must treat this compound as a potential systemic toxin and corrosive agent, aligning with the OSHA Laboratory Standard (29 CFR 1910.1450) for hazardous chemical exposure[1].
Quantitative Safety & PPE Matrix
All quantitative safety parameters and required Personal Protective Equipment (PPE) are summarized below. Do not deviate from these baseline requirements.
Protection Category
Specification / Material
Causal Justification
Primary Containment
Ducted Chemical Fume Hood (Face Velocity: 80–120 fpm)
Prevents inhalation of volatile free-base amines or aerosolized dust[2].
Protects against localized corrosive burns and potential flammability of the amine free-base.
Operational Workflow: Safe Handling & Transfer
The following protocol is a self-validating system designed to ensure that the compound remains isolated from the operator's breathing zone and skin at all times.
Operational workflow for handling 3-(3-Fluoro-4-methoxyphenoxy)azetidine.
Step-by-Step Methodology:
Environmental Validation: Verify the fume hood monitor reads between 80 and 120 feet per minute (fpm). Clear the hood of all unnecessary clutter to ensure unobstructed laminar airflow[2].
Static Mitigation: If the compound is in solid form, fluorinated organics often hold a static charge, causing them to "jump" from spatulas. Use an anti-static gun (Zerostat) on the weighing vessel or use grounded, static-free spatulas.
Transfer & Weighing: Keep the sash as low as possible (below your breathing zone). Transfer the chemical directly into a pre-tared, sealable vial. Do not transport open containers across the laboratory.
In-Situ Decontamination (The Quench): Before removing spatulas or glassware from the hood, rinse them with a dilute weak acid (e.g., 1M Citric Acid or 1M HCl).
Scientific Causality: Protonating the basic azetidine nitrogen converts the volatile, lipophilic free base into a water-soluble, non-volatile azetidinium salt. This immediately eliminates inhalation risks and prevents the compound from vaporizing off your dirty glassware into the lab environment.
Spill Response & Disposal Plan
In the event of a spill, rapid containment and chemical neutralization are prioritized over physical wiping, which can spread the hazard.
Decision tree for azetidine derivative spill response and neutralization.
Spill Response Protocol:
Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 10-foot radius.
Neutralize: Do not use water, which can spread the lipophilic compound. Spray or carefully pour a weak acid solution (like 5% citric acid or sodium bisulfate solution) over the spill to form the non-volatile salt.
Absorb: Cover the neutralized liquid with an inert absorbent such as vermiculite or diatomaceous earth. Never use combustible materials like paper towels for concentrated amines.
Collect: Scoop the absorbed material using non-sparking tools into a poly-lined hazardous waste bucket.
Disposal Plan:
Waste Segregation: 3-(3-Fluoro-4-methoxyphenoxy)azetidine contains both a halogen (Fluorine) and a reactive nitrogen. It must be collected in a dedicated Halogenated Organic Waste container.
Incompatibilities: Never mix azetidine waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong acids without controlled cooling, as the exothermic acid-base reaction can cause the waste container to pressurize and rupture[2].
References
eTool: Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration. (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA).1
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council (US) Committee on Prudent Practices. National Academies Press. 2